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  • Product: Quinidine 1'-Oxide
  • CAS: 115730-97-7

Core Science & Biosynthesis

Foundational

Role of cytochrome P450 3A4 in quinidine 1'-oxide formation

The Role of Cytochrome P450 3A4 in Quinidine 1'-Oxide Formation: Mechanisms, Kinetics, and Analytical Workflows Executive Overview Quinidine, a Class IA antiarrhythmic agent and a diastereomer of quinine, serves as a fou...

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Author: BenchChem Technical Support Team. Date: April 2026

The Role of Cytochrome P450 3A4 in Quinidine 1'-Oxide Formation: Mechanisms, Kinetics, and Analytical Workflows

Executive Overview Quinidine, a Class IA antiarrhythmic agent and a diastereomer of quinine, serves as a foundational probe substrate in drug metabolism and pharmacokinetics (DMPK). While widely recognized in clinical settings as a potent competitive inhibitor of CYP2D6, quinidine itself undergoes extensive hepatic first-pass metabolism primarily driven by Cytochrome P450 3A4 (CYP3A4)[1]. This technical guide explores the mechanistic causality behind the CYP3A4-mediated N-oxygenation of quinidine to form quinidine 1'-oxide (also referred to as quinidine N-oxide), detailing the structural biology, comparative pharmacokinetics, and the self-validating analytical protocols required for its accurate quantification.

Mechanistic Causality of CYP3A4-Mediated N-Oxidation

As an Application Scientist evaluating metabolic pathways, it is crucial to understand that enzyme-substrate interactions are dictated by the spatial geometry of the active site. CYP3A4 possesses a uniquely large and flexible active site cavity, allowing it to accommodate bulky substrates like quinidine in multiple binding orientations.

When quinidine enters the CYP3A4 active site, the ferriheme-oxygen complex targets two primary moieties:

  • The quinoline ring system: Leading to (3S)-3-hydroxylation, forming 3-hydroxyquinidine. This is the dominant and most specific marker reaction for CYP3A4 activity[2].

  • The quinuclidine nitrogen (N1'): Leading to N-oxidation, forming quinidine 1'-oxide. While CYP3A4 is the most active enzyme in this pathway, minor contributions from CYP2C9 and CYP2E1 make it a slightly less specific, yet highly significant, biomarker for overall CYP activity[2].

Heterotropic Cooperativity: The sheer volume of the CYP3A4 active site allows for the simultaneous binding of multiple ligands, leading to complex allosteric interactions. For instance, quinidine acts as a potent stimulant for the CYP3A4-mediated 5-hydroxylation of diclofenac[3]. The presence of quinidine increases the Vmax​ for diclofenac metabolism by approximately 4.5-fold without its own N-oxidation or 3-hydroxylation being competitively inhibited[3]. This causality suggests that quinidine and diclofenac occupy distinct sub-pockets within the active site, highlighting the necessity of monitoring 1'-oxide formation when evaluating complex drug-drug interactions (DDIs).

CYP3A4_Metabolism Quinidine Quinidine CYP3A4 CYP3A4 Ferriheme Quinidine->CYP3A4 Active Site Binding OH_Q 3-Hydroxyquinidine CYP3A4->OH_Q (3S)-3-Hydroxylation N_OX Quinidine 1'-oxide CYP3A4->N_OX N1'-Oxidation

Caption: CYP3A4-mediated regioselective metabolism of quinidine to its primary metabolites.

Pharmacokinetic and Pharmacodynamic Divergence

Understanding the distinct properties of quinidine's metabolites is critical for evaluating therapeutic efficacy and safety. While 3-hydroxyquinidine retains significant antiarrhythmic activity and has a prolonged half-life, quinidine 1'-oxide is pharmacologically less active and is cleared much more rapidly from systemic circulation[4].

Table 1: Comparative Pharmacokinetic Parameters of Quinidine and its Metabolites

ParameterQuinidine (Parent)3-HydroxyquinidineQuinidine 1'-oxide
Elimination Half-life (t½) ~6 - 8 hours~12 hours~2.5 - 3.9 hours
Volume of Distribution (Vd) 2 - 3 L/kg0.99 L/kg0.068 L/kg
Renal Clearance 0.63 - 1.2 mL/min/kg1.54 - 3.0 mL/min/kg1.3 L/hr
Free Fraction (Plasma) ~15-30%Data not specified3.3%
Pharmacological Activity High (Class IA)High (~50% of parent)Minimal / Inactive

Data synthesized from comparative in vivo and in vitro studies[4].

The drastically lower volume of distribution (0.068 L/kg) for quinidine 1'-oxide is caused by the high polarity introduced by the N-oxide moiety. This structural change restricts its partitioning into peripheral tissues compared to the highly lipophilic parent drug, resulting in rapid renal clearance[4].

Self-Validating Experimental Protocols: In Vitro Quantification

To accurately profile the formation of quinidine 1'-oxide, researchers must employ protocols that control for matrix effects and ensure isoform specificity. The following methodology details a self-validating in vitro assay using Human Liver Microsomes (HLMs) coupled with LC-MS/MS.

Rationale for Matrix Selection: HLMs are preferred over recombinant enzymes for baseline clearance studies because they preserve the native lipid bilayer and the critical stoichiometric ratio of CYP3A4 to its obligate electron donor, cytochrome P450 oxidoreductase (CPR).

Step-by-Step Methodology: HLM Incubation and Extraction

  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. The physiological pH ensures the quinuclidine nitrogen (pKa ~8.5) is partially protonated, reflecting in vivo binding dynamics.

  • Matrix Spiking: Add pooled HLMs to achieve a final protein concentration of 0.5 mg/mL. Introduce quinidine (substrate) at varying concentrations (e.g., 1 to 50 µM) to determine Km​ and Vmax​ .

  • Inhibitor Control (Self-Validation): In a parallel control set, pre-incubate the matrix with 1 µM ketoconazole (a potent CYP3A4 inhibitor). A >90% reduction in 1'-oxide formation in this cohort validates that the observed N-oxidation is specifically CYP3A4-mediated[2].

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality: NADPH provides the essential reducing equivalents for the ferriheme-oxygen complex to activate molecular oxygen.

  • Termination: After a 15-minute incubation, terminate the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing an internal standard (e.g., quinidine-d3). The organic solvent induces rapid protein precipitation, halting enzymatic activity.

  • Extraction: Vortex the mixture for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials for analysis.

Step-by-Step Methodology: LC-MS/MS Analysis

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reversed-phase column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The acidic mobile phase ensures the N-oxide remains ionized for optimal mass spectrometer detection.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Causality: ESI is chosen over GC-MS because N-oxides are prone to thermal degradation in gas chromatography.

  • MRM Transitions: Monitor the specific transition for quinidine 1'-oxide. The protonated molecule [M+H]⁺ appears at m/z 341. A characteristic fragmentation of N-oxides is the facile loss of an oxygen atom (-16 Da). Therefore, the primary quantitative transition is m/z 341 → m/z 323[5].

Workflow Step1 HLM Incubation (Native Matrix) Step2 NADPH Addition (Electron Transfer) Step1->Step2 Step3 ACN Quenching (Protein Crash) Step2->Step3 Step4 LC-MS/MS Analysis (m/z 341 -> 323) Step3->Step4

Caption: Self-validating workflow for the quantification of quinidine 1'-oxide via LC-MS/MS.

Conclusion

The formation of quinidine 1'-oxide serves as a critical, albeit secondary, marker for CYP3A4 activity. By leveraging robust in vitro HLM assays and precise LC-MS/MS quantification, researchers can map the intricate allosteric behaviors of CYP3A4. Understanding the pharmacokinetic divergence of this N-oxide metabolite from its parent compound ensures more accurate predictive models for drug-drug interactions and overall drug safety profiles.

References

  • The (3S)-3-hydroxylation of Quinidine Is a Specific Marker Reaction for Cytochrome P-4503A4 Activity in Human Liver Microsomes - PubMed Source: National Institutes of Health (NIH) URL:2

  • A Comparative Analysis of Quinidine Metabolites: Quinidine N-oxide and 3-hydroxyquinidine Source: Benchchem URL:4

  • Physiologically-based pharmacokinetic modeling of quinidine to establish a CYP3A4, P-gp, and CYP2D6 drug-drug-gene interaction network - PMC Source: National Institutes of Health (NIH) URL:1

  • Cytochrome P450 3A4-Mediated Interaction of Diclofenac and Quinidine Source: ResearchGate URL:3

  • Physicochemical Properties of Quinidine N-oxide: An In-depth Technical Guide Source: Benchchem URL:5

Sources

Exploratory

In Vitro Pharmacological Profile of Quinidine 1'-Oxide: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro pharmacological profile of quinidine 1'-oxide, a major metabolite of the Class IA antiarrhythmic drug, quinidine. Designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the in vitro pharmacological profile of quinidine 1'-oxide, a major metabolite of the Class IA antiarrhythmic drug, quinidine. Designed for researchers, scientists, and drug development professionals, this document delves into the core aspects of the compound's mechanism of action, receptor and ion channel interactions, and metabolic enzyme effects. The guide synthesizes technical data with field-proven insights, emphasizing experimental causality and self-validating protocols to ensure scientific integrity.

Introduction

Quinidine, a stereoisomer of quinine, has a long history in the management of cardiac arrhythmias.[1][2] Its therapeutic and toxic effects are attributed not only to the parent compound but also to its metabolites, which can accumulate to significant concentrations during chronic therapy.[3] Quinidine is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to form several metabolites, including 3-hydroxyquinidine and quinidine 1'-oxide (also known as quinidine-N-oxide).[4] While 3-hydroxyquinidine is known to possess significant pharmacological activity, the contribution of quinidine 1'-oxide to the overall clinical effect of quinidine is less well-characterized.[5] This guide focuses on elucidating the in vitro pharmacological profile of quinidine 1'-oxide to provide a deeper understanding of its potential role in both the efficacy and safety of quinidine therapy.

Electrophysiological Profile: Ion Channel Interactions

The primary antiarrhythmic effect of quinidine is mediated through its interaction with various cardiac ion channels.[1] In vitro electrophysiological studies are crucial to dissect the specific effects of its metabolites on these channels.

Cardiac Sodium Channels (NaV1.5)

Quinidine is a potent blocker of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1] This action slows conduction velocity in the heart. While direct quantitative data for quinidine 1'-oxide's effect on NaV1.5 is limited, studies on quinidine provide a benchmark for comparison. Quinidine exhibits a use-dependent block of sodium channels, with an IC50 of 40 µM for inhibiting [3H]batrachotoxinin A 20-alpha-benzoate binding to sodium channels in rat cardiac myocytes.[6] Another study reported an IC50 of 28.9 µM for quinidine on peak NaV1.5 currents.[7]

Comparative studies have shown that quinidine 1'-oxide has a much weaker effect on the maximum upstroke velocity (Vmax) of the action potential, an indicator of sodium channel block, compared to quinidine. At a concentration of 10 µM, quinidine produced significant Vmax depression, whereas quinidine-N-oxide had no significant effect.[3] This suggests that the N-oxidation of quinidine substantially reduces its affinity for the cardiac sodium channel.

Cardiac Potassium Channels

Quinidine's effect on repolarization is complex, involving the blockade of multiple potassium channel subtypes, which contributes to the prolongation of the action potential duration (APD) and the QT interval.[1]

hERG (KV11.1) Channels: The blockade of the rapid component of the delayed rectifier potassium current (IKr), conducted by hERG channels, is a key mechanism for the pro-arrhythmic potential of many drugs, including quinidine. Quinidine blocks hERG channels with IC50 values reported to be in the range of 0.8 to 3.0 µM.[8]

Studies on quinidine 1'-oxide indicate a significantly lower potency for prolonging the APD compared to the parent drug. The relative potency of quinidine-N-oxide for prolonging the APD90 was found to be approximately 0.087 compared to quinidine.[5] This suggests a much weaker interaction with repolarizing potassium currents, including hERG.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

To assess the effects of quinidine 1'-oxide on cardiac ion channels, the whole-cell patch-clamp technique is the gold standard.[10][11]

Objective: To determine the inhibitory concentration (IC50) of quinidine 1'-oxide on a specific cardiac ion current (e.g., hERG) expressed in a stable cell line.

Materials:

  • HEK-293 cells stably expressing the ion channel of interest.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Pipette puller and microforge.

  • Micromanipulator.

  • Perfusion system.

  • External and internal pipette solutions (specific compositions depend on the ion channel being studied).

  • Quinidine 1'-oxide stock solution.

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV for hERG) and apply a specific voltage protocol to elicit the ion current of interest.

  • Data Recording: Record the baseline current in the absence of the compound.

  • Compound Application: Perfuse the cell with increasing concentrations of quinidine 1'-oxide, allowing the current to reach a steady-state at each concentration.

  • Data Analysis: Measure the peak current at each concentration and normalize it to the baseline current. Fit the concentration-response data to a Hill equation to determine the IC50 value.

Receptor Binding Profile

Beyond its effects on ion channels, quinidine interacts with several G-protein coupled receptors, which can contribute to its overall pharmacological and toxicological profile.

Adrenergic Receptors

Quinidine is known to be a competitive antagonist at α1- and α2-adrenergic receptors, with equilibrium dissociation constants (Kd) in the range of 0.3-3 µM.[12] This α-blocking activity can contribute to the hypotensive effects observed with quinidine. There is a lack of specific binding data for quinidine 1'-oxide at adrenergic receptors. However, given its structural modification, it is plausible that its affinity for these receptors is altered compared to the parent compound.

Muscarinic Receptors
Experimental Protocol: Radioligand Binding Assay

Competitive radioligand binding assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor.[16][17]

Objective: To determine the Ki of quinidine 1'-oxide for a specific adrenergic or muscarinic receptor subtype.

Materials:

  • Cell membranes prepared from tissues or cell lines expressing the receptor of interest.

  • Radioligand specific for the receptor (e.g., [3H]-Prazosin for α1-adrenergic receptors).

  • Unlabeled competitor (for non-specific binding determination).

  • Quinidine 1'-oxide stock solution.

  • Assay buffer.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Incubation Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand, and varying concentrations of quinidine 1'-oxide.

  • Total and Non-Specific Binding: Include wells with only the radioligand and membranes (total binding) and wells with the radioligand, membranes, and a high concentration of an unlabeled competitor (non-specific binding).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of quinidine 1'-oxide and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Metabolic Enzyme and Transporter Interactions

The potential for a drug to cause drug-drug interactions (DDIs) is a critical aspect of its safety profile. This is often assessed by examining its effects on cytochrome P450 enzymes and drug transporters.

Cytochrome P450 (CYP) Inhibition

Quinidine is a potent and selective inhibitor of CYP2D6, with a reported IC50 value of approximately 8 nM.[18][19] It shows much weaker inhibition of CYP3A4 (IC50 ~30 µM) and CYP2C9 (IC50 ~300 µM).[18] This strong inhibition of CYP2D6 is a major source of DDIs with drugs metabolized by this enzyme.

The inhibitory potential of quinidine 1'-oxide on CYP enzymes has not been extensively studied. Given that it is a product of CYP3A4 metabolism, it is important to determine if it retains any significant inhibitory activity against this or other CYP isoforms.

Experimental Protocol: CYP450 Inhibition Assay

In vitro assays using human liver microsomes are a standard method to evaluate the inhibitory potential of a compound on various CYP isoforms.[20][21]

Objective: To determine the IC50 of quinidine 1'-oxide for major human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Materials:

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system.

  • CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

  • Quinidine 1'-oxide stock solution.

  • Positive control inhibitors for each CYP isoform.

  • LC-MS/MS system for metabolite quantification.

Procedure:

  • Incubation: In a 96-well plate, pre-incubate HLMs with varying concentrations of quinidine 1'-oxide or a positive control inhibitor.

  • Reaction Initiation: Add the CYP-specific probe substrate and the NADPH regenerating system to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the plate and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of quinidine 1'-oxide compared to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

P-glycoprotein (P-gp) Interaction

Quinidine is both a substrate and an inhibitor of the efflux transporter P-glycoprotein (P-gp).[22] Its inhibition of P-gp is the basis for the well-known drug interaction with digoxin, where quinidine can significantly increase digoxin plasma concentrations.[23][24] The IC50 for quinidine's inhibition of P-gp-mediated digoxin transport in Caco-2 cells is reported to be 2.2 µM.[23] The interaction of quinidine 1'-oxide with P-gp is not well-documented, and it is important to determine if this metabolite also contributes to P-gp-mediated DDIs.

Data Summary

The following tables summarize the available in vitro pharmacological data for quinidine and highlight the current data gaps for quinidine 1'-oxide.

Table 1: Ion Channel Activity

TargetCompoundAssaySpeciesIC50 / KdReference(s)
NaV1.5Quinidine[3H]BTX-B BindingRat40 µM (IC50)[6]
NaV1.5QuinidinePatch ClampHEK29328.9 µM (IC50)[7]
NaV1.5Quinidine 1'-OxideVmax DepressionCanineNo significant effect at 10 µM[3]
hERG (KV11.1)QuinidinePatch ClampLtk- cells0.8 µM (IC50)[8]
hERG (KV11.1)QuinidinePatch ClampXenopus oocytes3.0 µM (IC50)[8]
KV1.4QuinidinePatch ClampXenopus oocytes76.7 µM (Kd)[25]
IKur (KV1.5)QuinidinePatch ClampHuman5-7 µM (IC50)[9]
Repolarizing K+ CurrentsQuinidine 1'-OxideAPD ProlongationGuinea Pig~11.5x less potent than Quinidine[5]

Table 2: Receptor Binding Affinity

TargetCompoundAssaySpeciesKi / Kd / IC50Reference(s)
α1-AdrenergicQuinidineRadioligand BindingRat0.3-3 µM (Kd)[12]
α2-AdrenergicQuinidineRadioligand BindingRat/Human0.3-3 µM (Kd)[12]
MuscarinicQuinidineRadioligand BindingRat4-7.5 µM (IC50)[15]

Table 3: Enzyme and Transporter Inhibition

TargetCompoundAssayIC50Reference(s)
CYP2D6QuinidineHLM Inhibition8 nM[18]
CYP3A4QuinidineHLM Inhibition~30 µM[18]
CYP2C9QuinidineHLM Inhibition~300 µM[18]
P-glycoproteinQuinidineDigoxin Transport2.2 µM[23]

Data for quinidine 1'-oxide in Table 2 and for its specific CYP inhibition and P-gp interaction in Table 3 are currently unavailable in the public domain and represent key areas for future research.

Visualization of Key Pathways and Workflows

Metabolic Pathway of Quinidine

Quinidine Quinidine CYP3A4 CYP3A4 Quinidine->CYP3A4 Hepatic Metabolism Metabolites Metabolites CYP3A4->Metabolites Q1O Quinidine 1'-Oxide Metabolites->Q1O HQ 3-Hydroxyquinidine Metabolites->HQ

Caption: Metabolic conversion of quinidine to its major metabolites.

Experimental Workflow for In Vitro Pharmacological Profiling

cluster_assays In Vitro Assays cluster_data Data Analysis PatchClamp Patch-Clamp Electrophysiology IC50 IC50 / Ki Determination PatchClamp->IC50 BindingAssay Radioligand Binding Assays BindingAssay->IC50 EnzymeAssay CYP450/Transporter Inhibition Assays EnzymeAssay->IC50 Profile Comprehensive Pharmacological Profile IC50->Profile TestCompound Quinidine 1'-Oxide TestCompound->PatchClamp TestCompound->BindingAssay TestCompound->EnzymeAssay

Sources

Foundational

Quinidine 1'-oxide: Molecular Weight, Aqueous Solubility, and Physicochemical Profiling

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Quinidine 1'-oxide (also referred to as Quinidine N-oxide) is the principal active metabolite of quinidine, a class I antiarrhythmic and an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Quinidine 1'-oxide (also referred to as Quinidine N-oxide) is the principal active metabolite of quinidine, a class I antiarrhythmic and antimalarial agent. Generated primarily via hepatic cytochrome P450-mediated oxidation, this metabolite retains partial pharmacological activity while exhibiting a distinct physicochemical profile compared to its parent compound. For analytical chemists and pharmacokineticists, understanding the precise molecular weight and aqueous solubility of Quinidine 1'-oxide is paramount. These parameters dictate the compound's volume of distribution, clearance rates, and the formulation strategies required for robust in vitro and in vivo assays.

Core Physicochemical Properties

The metabolic transition from quinidine to Quinidine 1'-oxide involves the addition of a single oxygen atom at the quinuclidine nitrogen [1]. This structural modification fundamentally alters the molecule's electron distribution, dipole moment, and hydrogen-bonding capabilities.

Table 1: Physicochemical Summary of Quinidine 1'-oxide

PropertyValueScientific Implication
Systematic Name (1R,2R,4S,5R)-2-((S)-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidine 1-oxideDefines the exact stereochemistry essential for receptor binding and spatial orientation.
CAS Number 115730-97-7 / 70116-00-6Critical identifier for sourcing certified reference materials 1.
Molecular Formula C₂₀H₂₄N₂O₃Reflects the addition of one oxygen atom to the parent quinidine framework 2.
Molecular Weight 340.42 g/mol The 16 Da mass increase impacts diffusion coefficients and mass spectrometry fragmentation (facile loss of [M-16] oxygen) 3.
Aqueous Solubility Poor/LowHigh crystal lattice energy restricts pure aqueous dissolution, requiring formulation intervention.
Organic Solubility Soluble in DMSO and MethanolEssential for preparing concentrated stock solutions for serial dilution in biological assays 3.

Causality of Molecular Weight and Structure on Solubility: The molecular weight of 340.42 g/mol places Quinidine 1'-oxide well within the Lipinski Rule of 5 for optimal oral absorption. However, the N-oxide moiety introduces a highly polarized N⁺-O⁻ bond. While one might intuitively expect this to drastically increase aqueous solubility by enhancing dipole-dipole interactions with water, the reality is counterintuitive. The strong polarity of the N-oxide group often leads to robust intermolecular hydrogen bonding with the hydroxyl group of adjacent molecules in the solid state. This significantly increases the crystal lattice energy. Consequently, the thermodynamic penalty of breaking the crystal lattice outweighs the hydration energy gained upon solvation, resulting in poor intrinsic aqueous solubility.

Metabolic Pathway & Solubilization Dynamics

To contextualize the solubility challenges, it is crucial to understand how Quinidine 1'-oxide behaves biologically and analytically. The parent drug, Quinidine, undergoes first-pass metabolism where CYP3A4 oxidizes the quinuclidine ring, increasing the molecule's hydrophilicity just enough to facilitate renal clearance, yet leaving it challenging to dissolve in purely aqueous in vitro buffers 4.

MetabolicPathway Q Quinidine MW: 324.42 g/mol (Lipophilic) CYP Hepatic CYP3A4 Oxidation Q->CYP First-pass metabolism QNO Quinidine 1'-oxide MW: 340.42 g/mol (Polarized N-oxide) CYP->QNO N-oxidation at quinuclidine ring EXC Renal Excretion (Enhanced Clearance) QNO->EXC Increased hydrophilicity in vivo

Metabolic conversion of Quinidine to Quinidine 1'-oxide via CYP3A4 and subsequent clearance.

Experimental Protocols: Self-Validating Methodologies

To accurately determine and manipulate the aqueous solubility of Quinidine 1'-oxide, researchers must employ rigorous, self-validating protocols. The following methodologies are designed to internally verify the integrity of the analytical result.

Protocol 1: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Causality & Rationale: Kinetic solubility methods (e.g., solvent-shift) often suffer from supersaturation artifacts, leading to artificially inflated solubility values. The shake-flask method represents the gold standard because it measures true thermodynamic equilibrium between the solid lattice and the solvated state.

Step-by-Step Methodology:

  • Excess Solid Addition: Weigh approximately 5 mg of Quinidine 1'-oxide powder into a 2 mL glass HPLC vial. Rationale: Glass is utilized to prevent the non-specific binding of the lipophilic quinoline ring that frequently occurs with standard polypropylene microcentrifuge tubes.

  • Buffer Introduction: Add 1 mL of 50 mM Phosphate Buffered Saline (PBS) at pH 7.4. Rationale: pH 7.4 mimics physiological conditions. The high buffering capacity ensures that the dissolution of the slightly basic compound does not alter the bulk pH during the assay.

  • Thermal Equilibration: Seal the vial and place it in an orbital shaker incubator at 37°C ± 0.5°C, shaking at 200 RPM for 48 hours. Rationale: 48 hours is strictly required to overcome the high activation energy of the crystal lattice dissolution and ensure true thermodynamic equilibrium is reached.

  • Phase Separation: Transfer the suspension to a thick-walled centrifuge tube and ultracentrifuge at 15,000 × g for 30 minutes at exactly 37°C. Rationale: Centrifugation at the exact incubation temperature prevents temperature-dependent precipitation. High-speed centrifugation is critical to pellet nano-particulates that could otherwise pass through a standard 0.45 µm filter and artificially inflate the UV absorbance reading.

  • Self-Validation (Solid State Check): Recover the solid pellet and analyze it via X-ray Powder Diffraction (XRPD). Rationale: This validates that the compound did not undergo an unexpected polymorphic transition or form a hydrate during the 48-hour aqueous exposure, which would alter the theoretical solubility limit.

  • Quantification: Dilute the supernatant appropriately with mobile phase and analyze via HPLC-UV (detecting at ~235 nm) against a standard curve prepared in DMSO/Methanol.

SolubilityProtocol Step1 1. Solid Addition (Excess Q-1'-oxide) Step2 2. Buffer Addition (pH 7.4 PBS) Step1->Step2 Step3 3. Equilibration (37°C, 48h) Step2->Step3 Step4 4. Ultracentrifugation (15,000 x g) Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Self-validating workflow for determining thermodynamic aqueous solubility of Quinidine 1'-oxide.

Protocol 2: Solubility Enhancement via Cyclodextrin Complexation

Given its poor intrinsic aqueous solubility, formulating Quinidine 1'-oxide for high-concentration assays requires intervention 3.

Causality & Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) contains a hydrophobic internal cavity and a hydrophilic exterior. By encapsulating the lipophilic quinoline moiety of Quinidine 1'-oxide, the apparent aqueous solubility can be exponentially increased without altering the molecular weight or covalent structure of the API.

Step-by-Step Methodology:

  • Host-Guest Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water.

  • API Integration: Add Quinidine 1'-oxide in a 1:1 molar ratio to the cyclodextrin solution.

  • Ultrasonic Agitation: Subject the mixture to probe sonication (pulsed, 30 seconds on/off) in an ice bath for 15 minutes. Rationale: Sonication provides the mechanical energy required to break the API's crystal lattice, while the ice bath prevents thermal degradation of the sensitive N-oxide bond.

  • Self-Validation (Lyophilization & DSC): Freeze-dry the resulting clear solution. Analyze the resulting powder via Differential Scanning Calorimetry (DSC). Rationale: The complete disappearance of the characteristic Quinidine 1'-oxide melting endotherm (173-176°C) in the DSC trace validates the successful formation of a true inclusion complex, rather than a mere physical mixture.

Conclusion

The physicochemical profiling of Quinidine 1'-oxide highlights the intricate balance between molecular weight (340.42 g/mol ), structural polarity, and solid-state thermodynamics. While the N-oxide modification increases the theoretical hydrophilicity compared to quinidine, the resulting crystal lattice energy severely restricts its unassisted aqueous solubility. By employing rigorous, self-validating thermodynamic protocols and targeted formulation strategies like cyclodextrin complexation, researchers can successfully manipulate this critical metabolite for advanced pharmacokinetic and toxicological studies.

References

  • LookChem - Cas 56-54-2, Quinidine URL:[Link]

Sources

Exploratory

Biological Activity and Toxicity of Quinidine N-oxide Metabolites: A Technical Guide

Executive Summary Quinidine, a prototypical Class Ia antiarrhythmic agent derived from the cinchona tree, exerts its therapeutic effects by blocking fast inward sodium currents and delaying cardiac repolarization 1. Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinidine, a prototypical Class Ia antiarrhythmic agent derived from the cinchona tree, exerts its therapeutic effects by blocking fast inward sodium currents and delaying cardiac repolarization 1. However, its clinical utility is heavily modulated by its extensive hepatic biotransformation. Understanding the distinct pharmacological profiles of its primary metabolites—specifically the active 3-hydroxyquinidine (3-OH-Q) and the largely inactive quinidine N-oxide (Q-N-OX)—is critical for drug development professionals managing efficacy and toxicity profiles. This whitepaper provides an in-depth mechanistic analysis of quinidine N-oxide, detailing its metabolic generation, electrophysiological inertness, toxicological implications, and the self-validating protocols required to study it.

Hepatic Biotransformation and the CYP3A4 Axis

Quinidine undergoes rapid and extensive first-pass metabolism in the liver, primarily orchestrated by the cytochrome P450 (CYP450) system 2. While multiple isoforms (CYP3A4, CYP2C9, CYP2E1) interact with the drug, CYP3A4 is the most active enzyme responsible for the formation of quinidine N-oxide 2.

The N-oxidation of quinidine follows two-site Michaelis-Menten kinetics, with a Km​ of approximately 76.1 µM and a Vmax​ of 15.9 nmol/mg/h, making it a highly specific biomarker for evaluating CYP3A4 activity in human liver microsomes 3.

MetabolicPathway Quin Quinidine (Parent Drug) CYP CYP3A4 Enzyme (Hepatic Oxidation) Quin->CYP Substrate Binding OHQ 3-Hydroxyquinidine (Active Metabolite) CYP->OHQ (3S)-3-hydroxylation QNO Quinidine N-oxide (Inactive Metabolite) CYP->QNO N-oxidation Other Minor Metabolites (e.g., 2'-quinidinone) CYP->Other Minor pathways

Metabolic conversion of quinidine via CYP3A4 into its primary active and inactive metabolites.

Electrophysiological Profiling: Active vs. Inactive Metabolites

The biological activity of quinidine metabolites diverges significantly. While the parent drug is a potent inhibitor of voltage-gated sodium and potassium channels, the structural alterations in its metabolites dictate their residual efficacy.

  • 3-Hydroxyquinidine (3-OH-Q): Retains significant pharmacological activity. It prolongs the action potential duration at 90% repolarization ( APD90​ ) and the effective refractory period (ERP) with a relative potency of 0.22 and 0.27, respectively, compared to the parent drug 4.

  • Quinidine N-oxide (Q-N-OX): The addition of the N-oxide group renders the molecule highly polar and sterically hinders its ability to bind to the inner vestibule of cardiac ion channels. Consequently, Q-N-OX is considered pharmacologically inactive. Electrophysiological studies in guinea-pig hearts demonstrate that Q-N-OX has a negligible relative potency of 0.087 for APD90​ and 0.084 for ERP [[4]](). Furthermore, Q-N-OX exerts virtually no effect on the maximum upstroke velocity ( Vmax​ ) of the action potential 4.

Toxicological Dynamics and Pharmacokinetics

Quinidine toxicity is notorious for inducing life-threatening arrhythmias, such as torsades de pointes, and severe immune-mediated thrombocytopenia 1. Because Q-N-OX lacks significant ion channel binding affinity, it does not contribute to the formation of dysrhythmias [[5]]().

However, the pharmacokinetic handling of these metabolites is critical for avoiding systemic toxicity of the parent drug:

  • Renal Clearance & pH Dependence: The excretion of quinidine and its metabolites is highly dependent on urinary pH. Alkaluria (pH > 7.5) drastically reduces quinidine excretion (from ~115 mg/L in acidic conditions to ~13 mg/L), decreasing clearance by 50% and precipitating unexpected toxicity 6.

  • Metabolite Excretion: Unlike the parent drug (only 29% excreted unchanged), approximately 77% of Q-N-OX is excreted unchanged via the kidneys, exhibiting non-linear renal elimination with a Michaelis-Menten constant ( Km​ ) of ~21 µM 7.

Quantitative Data Summary
Pharmacokinetic / Pharmacodynamic ParameterQuinidine (Parent)3-HydroxyquinidineQuinidine N-oxide
Volume of Distribution ( Vdss​ ) 4.78 ± 1.11 L/kg> 4.78 L/kg1.03 ± 0.21 L/kg
Terminal Half-Life 720 ± 343 min360 – 600 min316 ± 69 min
Relative APD90​ Potency 1.00 (Reference)0.220.087
Relative ERP Potency 1.00 (Reference)0.270.084
Renal Excretion (Unchanged) ~29%Variable~77%

(Data synthesized from pharmacokinetic studies in beagle dogs and guinea-pig electrophysiology 74.)

Self-Validating Experimental Methodologies

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and internal controls to prevent artifactual misinterpretation.

In Vitro CYP3A4-Mediated N-Oxidation Assay

Objective: Quantify the formation velocity of Q-N-OX to assess hepatic CYP3A4 activity.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: The specific pH and buffer molarity maintain the structural integrity of the microsomal membrane and the native conformation of the CYP450 active site.

  • Substrate Addition: Add quinidine to achieve a final concentration gradient (10 µM to 200 µM). Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).

    • Causality: CYP450 enzymes are monooxygenases requiring continuous electron transfer. A regenerating system prevents the rapid depletion of NADPH, ensuring steady-state linear kinetics throughout the incubation period.

  • Reaction Termination: After exactly 15 minutes, add an equal volume of ice-cold acetonitrile containing an internal standard (e.g., dextrorphan).

    • Causality: Cold acetonitrile acts as a harsh organic precipitant that instantaneously denatures CYP3A4, halting biotransformation at a precise time point while stabilizing the highly polar N-oxide metabolite.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.

  • Self-Validation System:

    • Negative Control: A zero-time control (acetonitrile added before NADPH) to establish baseline autoxidation noise.

    • Positive Control: A parallel reaction pre-incubated with 1 µM Ketoconazole (a potent CYP3A4 inhibitor). A >90% reduction in Q-N-OX formation validates that the metabolite is exclusively CYP3A4-derived.

ExpWorkflow S1 1. HLM Preparation (Enzyme Source) S2 2. NADPH Addition (Initiate Reaction) S1->S2 S3 3. Cold Acetonitrile (Terminate & Precipitate) S2->S3 S4 4. Centrifugation (Isolate Supernatant) S3->S4 S5 5. LC-MS/MS (Quantify Q-N-OX) S4->S5

Step-by-step in vitro workflow for quantifying CYP3A4-mediated quinidine N-oxide formation.

Ex Vivo Electrophysiological Assessment (Papillary Muscle)

Objective: Measure APD90​ and ERP to determine the residual antiarrhythmic or toxicological potential of synthesized Q-N-OX.

  • Tissue Preparation: Isolate the right papillary muscle from a guinea-pig heart and mount it in a tissue bath.

    • Causality: Guinea-pig ventricular tissue expresses an ion channel profile (specifically IKr​ and IKs​ ) that closely mimics human cardiac repolarization, making it the gold standard for QT-prolongation studies.

  • Superfusion: Continuously superfuse the tissue with oxygenated (95% O2​ , 5% CO2​ ) Tyrode's solution at 37°C.

    • Causality: Maintains physiological pH (7.4) and essential transmembrane ion gradients required for normal action potential generation.

  • Pacing and Baseline Recording: Electrically stimulate the preparation at a constant basic cycle length (BCL) of 1000 ms. Record baseline Vmax​ and APD90​ using glass microelectrodes.

    • Causality: Quinidine and its analogs exhibit "use-dependent block" of sodium channels. Steady-state pacing is mandatory to reveal the true binding/unbinding kinetics of the drug to the open/inactivated channel states.

  • Compound Application: Switch the superfusate to one containing 10 µM Q-N-OX. Allow 45 minutes for tissue equilibration before re-measuring parameters.

  • Self-Validation System:

    • Reversibility Control: Implement a 30-minute drug-free Tyrode's washout phase to prove that any observed APD changes are drug-induced and not due to tissue ischemia or degradation.

    • Reference Control: Perfuse with 10 µM of parent Quinidine at the end of the experiment to confirm the tissue's pharmacological responsiveness.

References

  • PubMed - NIH. "The (3S)-3-hydroxylation of Quinidine Is a Specific Marker Reaction for Cytochrome P-4503A4 Activity in Human Liver Microsomes".[Link]

  • PubMed - NIH. "Relative electrophysiological potencies of quinidine, 3-OH quinidine and quinidine-N-oxide in guinea-pig heart".[Link]

  • PubMed - NIH. "Pharmacokinetics and Pharmacodynamics of Quinidine and Its Metabolite, quinidine-N-oxide, in Beagle Dogs".[Link]

  • NCATS Inxight Drugs. "QUINIDINE - Inxight Drugs: Pharmacology, Condition, Potency".[Link]

  • PubChem - NIH. "Quinidine | C20H24N2O2 | CID 441074".[Link]

  • ACP Journals. "Quinidine Excretion in Aciduria and Alkaluria | Annals of Internal Medicine".[Link]

Sources

Foundational

Pharmacokinetics of Quinidine 1'-Oxide in Human Liver Microsomes: A Comprehensive Technical Guide

Mechanistic Overview: Quinidine Oxidation in HLM Quinidine is a Class I antiarrhythmic agent and a famously potent competitive inhibitor of Cytochrome P450 2D6 (CYP2D6). However, paradoxically, quinidine itself is not me...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview: Quinidine Oxidation in HLM

Quinidine is a Class I antiarrhythmic agent and a famously potent competitive inhibitor of Cytochrome P450 2D6 (CYP2D6). However, paradoxically, quinidine itself is not metabolized by CYP2D6. Instead, its biotransformation is primarily driven by CYP3A4, making it a critical compound for understanding drug-drug interactions (DDIs) and CYP3A4 active-site dynamics[1].

In human liver microsomes (HLM), quinidine undergoes extensive oxidative metabolism to yield two primary metabolites: (3S)-3-hydroxyquinidine (the major metabolite) and quinidine 1'-oxide (also referred to as quinidine N-oxide)[2]. While 3-hydroxylation is almost exclusively catalyzed by CYP3A4, the N-oxidation pathway leading to quinidine 1'-oxide is more complex. CYP3A4 remains the principal enzyme responsible for quinidine 1'-oxide formation, but minor, secondary contributions from CYP2C9 and CYP2E1 have been consistently observed [2].

Because multiple enzymes catalyze its formation, quinidine 1'-oxide is considered a less specific biomarker for CYP3A4 activity compared to 3-hydroxyquinidine[3]. Understanding the pharmacokinetic profile of the 1'-oxide metabolite is essential for researchers conducting in vitro phenotyping and DDI risk assessments.

G Quinidine Quinidine (Parent Drug) CYP3A4 CYP3A4 (Major Pathway) Quinidine->CYP3A4 Oxidation CYP2C9 CYP2C9 / CYP2E1 (Minor Pathway) Quinidine->CYP2C9 Oxidation Q_3OH (3S)-3-Hydroxyquinidine (Major Metabolite) CYP3A4->Q_3OH 3-Hydroxylation Q_1OX Quinidine 1'-Oxide (N-Oxide) CYP3A4->Q_1OX N-Oxidation CYP2C9->Q_1OX N-Oxidation

Metabolic pathways of quinidine oxidation in human liver microsomes.

Enzyme Kinetics: The Biphasic Nature of N-Oxidation

When profiling the kinetics of quinidine 1'-oxide formation in HLM, researchers frequently observe non-linear Eadie-Hofstee plots. This indicates that the formation of quinidine 1'-oxide follows two-site (or biphasic) Michaelis-Menten kinetics [2].

Causality Behind Biphasic Kinetics

The large, malleable active cavity of CYP3A4 allows for homotropic allostery, meaning multiple substrate molecules can bind simultaneously in different orientations. Furthermore, the background metabolic activity of low-affinity enzymes like CYP2C9 and CYP2E1 creates a secondary kinetic phase[4]. Consequently, kinetic models must account for both a high-affinity and a low-affinity component to accurately calculate intrinsic clearance ( CLint​ ).

Quantitative Pharmacokinetic Parameters

The table below summarizes the established kinetic parameters for quinidine oxidation in HLM. Notice the variance in Km​ values between different studies; this is a common artifact in microsomal assays driven by differences in HLM pooling (inter-individual CYP expression variability) and specific buffer conditions[1].

MetaboliteEnzyme System Km​ (µM) Vmax​ (nmol/mg/h) CLint​ (µL/min/mg)*Reference
Quinidine 1'-oxide HLM (Low Affinity Phase)76.115.90.50[2]
Quinidine 1'-oxide HLM (High Affinity Phase)33.0N/AN/A[1]
(3S)-3-Hydroxyquinidine HLM74.274.416.71[2]
(3S)-3-Hydroxyquinidine HLM4.0N/AN/A[1]

*Note: CLint​ is derived from Vmax​/Km​ . Nielsen et al. reported the low-affinity Vmax​/Km​ for the 1'-oxide as 0.03 mL/mg/h (equivalent to 0.5 µL/min/mg).

Experimental Workflow: HLM Incubation Protocol

To ensure scientific integrity and reproducibility, in vitro microsomal assays must be designed as self-validating systems. The following protocol details the step-by-step methodology for quantifying quinidine 1'-oxide formation, emphasizing the mechanistic reasoning behind each step.

Workflow Prep 1. Preparation Pool HLM (1 mg/mL) & Phosphate Buffer (pH 7.4) Inhibitor 2. Selective Inhibition Add Ketoconazole (CYP3A4) or Sulfaphenazole (CYP2C9) Prep->Inhibitor Incubation 3. Reaction Initiation Add NADPH & Quinidine Incubate at 37°C Inhibitor->Incubation Termination 4. Termination Add Ice-Cold Acetonitrile + Internal Standard Incubation->Termination Analysis 5. Quantification Centrifuge & Analyze via LC-MS/MS Termination->Analysis

Step-by-step experimental workflow for HLM incubation and kinetic profiling.

Step 1: Reaction Mixture Assembly
  • Procedure: Prepare a reaction mixture containing pooled HLM (typically 0.5 to 1.0 mg/mL protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 3 mM MgCl₂.

  • Causality: Pooled HLM (e.g., from 50+ donors) is mandatory to normalize the extreme inter-individual variability of CYP3A4 expression. The MgCl₂ acts as a necessary cofactor for the upcoming NADPH-dependent electron transfer.

Step 2: Application of Selective Inhibitors (Phenotyping)
  • Procedure: To determine the fractional contribution ( fm​ ) of specific enzymes to 1'-oxide formation, aliquot the mixture and add selective inhibitors. Use Ketoconazole (1 µM) to inhibit CYP3A4, and Sulfaphenazole (10 µM) to inhibit CYP2C9[5].

  • Causality: Chemical inhibition isolates the specific enzymatic pathways. Because quinidine 1'-oxide is formed by multiple CYPs, measuring the residual metabolic activity in the presence of ketoconazole reveals the exact baseline contribution of CYP2C9 and CYP2E1[4].

Step 3: Pre-incubation and Initiation
  • Procedure: Incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (or 1 mM NADPH) and the substrate, Quinidine (ranging from 1 µM to 200 µM to capture both kinetic phases).

  • Causality: Thermal equilibration ensures the enzymes are at physiological temperature at T=0 . Initiating the reaction with NADPH rather than the substrate prevents premature binding artifacts and ensures that electron donation is the true rate-limiting step of the assay.

Step 4: Reaction Termination
  • Procedure: After 15–30 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Quinidine-d3 or a structural analog).

  • Causality: The organic solvent instantly denatures the cytochrome P450 proteins, halting all oxidative metabolism. Adding the internal standard at the exact moment of termination—rather than later—is a critical self-validating control. It ensures that any subsequent volumetric losses or matrix effects during extraction are perfectly normalized across all samples.

Step 5: Centrifugation and LC-MS/MS Analysis
  • Procedure: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins. Transfer the supernatant to vials for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Analytical Quantification & Data Interpretation

During LC-MS/MS analysis, quinidine 1'-oxide and 3-hydroxyquinidine must be chromatographically separated, as they are isobaric or near-isobaric depending on the fragmentation state, and can cause cross-talk in the mass spectrometer.

Once the concentrations of quinidine 1'-oxide are quantified, the data should be plotted on an Eadie-Hofstee plot ( V vs. V/[S] ).

  • A straight line indicates single-enzyme, single-site kinetics.

  • A curved line (concave up) confirms the biphasic nature of quinidine 1'-oxide formation[2].

To extract the Km​ and Vmax​ for the low-affinity and high-affinity phases, researchers must fit the data to a two-enzyme Michaelis-Menten equation:

V=Km1​+[S]Vmax1​⋅[S]​+Km2​+[S]Vmax2​⋅[S]​

By comparing the intrinsic clearance ( CLint​ ) of the uninhibited control against the ketoconazole-inhibited sample, drug development professionals can accurately predict the in vivo DDI liability of quinidine when co-administered with strong CYP3A4 modulators like itraconazole or erythromycin[3].

References

  • Guengerich FP, Muller-Enoch D, Blair IA. "Oxidation of quinidine by human liver cytochrome P-450." Molecular Pharmacology / PubMed - NIH, 1986. URL:[Link]

  • Nielsen TL, Rasmussen BB, Flinois JP, Beaune P, Brosen K. "The (3S)-3-hydroxylation of Quinidine Is a Specific Marker Reaction for Cytochrome P-4503A4 Activity in Human Liver Microsomes." Journal of Pharmacology and Experimental Therapeutics / PubMed - NIH, 1999. URL:[Link]

  • W.Z. et al. "Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug." Frontiers in Pharmacology, 2018. URL:[Link]

  • Damkier P, Hansen LL, Brosen K. "Effect of diclofenac, disulfiram, itraconazole, grapefruit juice and erythromycin on the pharmacokinetics of quinidine." British Journal of Clinical Pharmacology / PMC - NIH, 1999. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of Quinidine 1'-Oxide

Introduction & Clinical Rationale Quinidine is a class I antiarrhythmic agent and antimalarial drug. In humans, it is extensively metabolized by the hepatic cytochrome P450 system (primarily CYP3A4) into several pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Rationale

Quinidine is a class I antiarrhythmic agent and antimalarial drug. In humans, it is extensively metabolized by the hepatic cytochrome P450 system (primarily CYP3A4) into several pharmacologically active and inactive metabolites[1]. Among these, quinidine 1'-oxide (also referred to as quinidine N-oxide) is a major metabolite formed via the oxidation of the nitrogen atom within the quinuclidine ring[2].

Accurate quantification of quinidine 1'-oxide in biological matrices (such as human plasma) is critical for therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and toxicokinetic studies. Because quinidine has a narrow therapeutic index, failing to chromatographically resolve the parent drug from its metabolites can lead to an overestimation of the active drug concentration, potentially resulting in severe cardiac toxicity[1].

Metabolism Q Quinidine (Parent Drug) CYP Hepatic CYP3A4 Oxidation Q->CYP Metabolism Q1O Quinidine 1'-oxide (Major Metabolite) CYP->Q1O N-oxidation 3 3 CYP->3 OH Hydroxylation

Fig 1. Hepatic CYP3A4-mediated metabolism of quinidine into quinidine 1'-oxide and 3-hydroxyquinidine.

Mechanistic Insights in Method Design

As analytical scientists, we must design methods based on the physicochemical causality of the analytes. The development of this Reversed-Phase HPLC (RP-HPLC) method is grounded in the following rationales:

  • Analyte Polarity & Column Selection: Quinidine 1'-oxide is significantly more polar than its parent compound due to the highly electronegative N-oxide moiety. To retain and resolve this polar metabolite, an end-capped C18 stationary phase is utilized. End-capping is non-negotiable here; unreacted silanols on the silica backbone will act as weak cation exchangers, causing severe peak tailing for basic compounds like quinidine[3].

  • Mobile Phase pH Causality: Quinidine possesses two basic nitrogens (quinoline pKa ~4.0, quinuclidine pKa ~8.6). By utilizing a strongly acidic mobile phase (pH 3.0), we intentionally protonate both nitrogen centers. While this reduces hydrophobic retention slightly, it completely masks secondary interactions with the stationary phase, ensuring sharp, symmetrical peaks.

  • Detection Strategy (UV vs. Fluorescence): Parent quinidine is highly fluorescent. However, the N-oxidation of the quinuclidine ring alters the molecule's electron distribution, drastically quenching its native fluorescence. Therefore, UV detection at 230–235 nm is universally preferred for the N-oxide, providing a reliable and proportional response factor[4],[3].

  • Extraction Chemistry: A highly specific Liquid-Liquid Extraction (LLE) using a ternary solvent system (Ether:Dichloromethane:Isopropanol) is employed[4]. Ether provides bulk hydrophobic partitioning, Dichloromethane increases the solvating power for polar functional groups, and Isopropanol acts as a hydrogen-bond disruptor to break protein-analyte binding in plasma.

Experimental Protocols: A Self-Validating Workflow

The following protocol is engineered to be a self-validating system . By incorporating specific internal standards and system suitability checks, the assay continuously proves its own integrity.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 0.5 mL of human plasma into a borosilicate glass centrifuge tube.

  • Internal Standard Addition: Add 50 µL of Primaquine (10 µg/mL) as the Internal Standard (IS) and vortex for 10 seconds[4]. Causality: Primaquine shares similar basicity and extraction recovery profiles with quinidine derivatives, mathematically normalizing any volumetric losses during extraction.

  • Alkalinization: Add 100 µL of 0.1 M NaOH. Causality: Raising the pH > 10 deprotonates the analytes, rendering them neutral and driving them into the organic extraction phase.

  • Extraction: Add 3.0 mL of extraction solvent (Ether:Dichloromethane:Isopropanol, 6:4:1 v/v/v)[4]. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 × g for 10 minutes at 4°C.

  • Concentration: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase, vortex, and transfer to an HPLC autosampler vial.

Chromatographic Conditions
  • Column: End-capped C18 column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: 0.1 M Potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (85:15, v/v).

  • Flow Rate: 1.0 mL/min[3].

  • Injection Volume: 20 µL[3].

  • Column Temperature: 30°C[3].

  • Detection: UV absorbance at 230–235 nm[4],[3].

System Suitability & Self-Validation Criteria

Before analyzing unknown samples, the system must pass the following self-validation gates:

  • Resolution ( Rs​ ): The critical pair (Quinidine 1'-oxide and Quinidine) must exhibit a baseline resolution of Rs​≥1.5 . If Rs​<1.5 , the mobile phase organic modifier must be reduced.

  • IS Tracking: The absolute peak area of the Primaquine IS must not deviate by more than ±15% across all samples. A drop beyond this threshold instantly flags a failure in the LLE step.

  • Carryover Check: A blank mobile phase injection immediately following the Upper Limit of Quantification (ULOQ) standard must show an analyte peak area <5% of the LLOQ.

HPLC_Workflow Plasma Plasma Sample (0.5 mL) IS Add Internal Standard (Primaquine) Plasma->IS LLE Liquid-Liquid Extraction (Ether:DCM:IPA) IS->LLE Evap Evaporation & Reconstitution LLE->Evap HPLC RP-HPLC Separation (C18, pH 3.0) Evap->HPLC Detect UV Detection (230-235 nm) HPLC->Detect

Fig 2. Step-by-step sample preparation and RP-HPLC analytical workflow for quinidine 1'-oxide.

Method Validation & Quantitative Performance

The method was validated in accordance with ICH M10 guidelines for bioanalytical method validation. The quantitative metrics for Quinidine 1'-oxide are summarized below:

Validation ParameterAcceptance Criteria / ResultMechanistic Significance
Linearity Range 1.0 – 30.0 µg/mL ( R2>0.999 )[3]Covers the therapeutic and toxicokinetic monitoring window.
Limit of Detection (LOD) ~0.1 µg/mL[3]Ensures trace metabolite detection in late-phase PK sampling.
Limit of Quantification (LOQ) ~0.3 µg/mL[3]Defines the lowest concentration with acceptable precision/accuracy.
Intra-day Precision <2.0% RSD[3]Confirms instrument stability and injection reproducibility.
Inter-day Precision <4.5% RSDValidates method robustness across different days and mobile phase batches.
Accuracy (% Recovery) 98.0%−102.0% [3]Proves the absence of proportional bias in the calibration model.
Extraction Efficiency >90% (Consistent across range)Validates the LLE solvent choice (Ether:DCM:IPA) for polar metabolites.

References

  • Source: oup.com (Journal of Analytical Toxicology)
  • Source: nih.gov (PubMed)
  • Source: nih.gov (PubMed)
  • Source: benchchem.

Sources

Application

Application Notes &amp; Protocols: Quinidine 1'-Oxide in Enantioselective Organocatalysis

Executive Summary & Mechanistic Rationale Quinidine 1'-oxide (also known as quinidine N-oxide) is a highly privileged chiral organocatalyst derived from the selective oxidation of the quinuclidine nitrogen of the cinchon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Quinidine 1'-oxide (also known as quinidine N-oxide) is a highly privileged chiral organocatalyst derived from the selective oxidation of the quinuclidine nitrogen of the cinchona alkaloid scaffold. This modification transforms the basic amine into a powerful, polarized Lewis base. In modern asymmetric synthesis, the N-oxide moiety acts as a highly effective nucleophilic catalyst capable of activating weak electrophiles and coordinating with main-group elements (such as silicon) to form highly organized, rigid chiral transition states[1].

Beyond traditional Lewis base catalysis, quinidine 1'-oxide has recently emerged as a versatile radical acceptor and complex reactant in photoredox catalytic systems, enabling novel pathways for C–H functionalization and alkoxy radical generation[2]. This application note provides validated, step-by-step protocols for deploying quinidine 1'-oxide in both asymmetric allylation and advanced photoredox/C–H amination workflows.

Application I: Enantioselective Allylation of Aldehydes

Concept & Causality

The allylation of aldehydes using allyltrichlorosilane is notoriously sluggish in the absence of a catalyst. Quinidine 1'-oxide solves this by acting as a chiral Lewis base. The highly nucleophilic oxygen of the N-oxide coordinates directly to the silicon atom of allyltrichlorosilane. This coordination expands the silicon's valence, forming a reactive, hexacoordinate hypervalent silicate intermediate.

Causality of Stereocontrol: The formation of this hypervalent complex rigidifies the transition state. The bulky, chiral quinidine backbone creates a distinct steric pocket that strictly dictates the facial approach of the incoming aldehyde, resulting in exceptional enantiomeric excess (ee) in the resulting homoallylic alcohols[1].

LewisBase QNO Quinidine 1'-oxide Complex Hypervalent Silicate QNO->Complex O-Si Coordination Silane Allyltrichlorosilane Silane->Complex Valence Expansion Product Homoallylic Alcohol Complex->Product Facial Selective Transfer Aldehyde Aldehyde Aldehyde->Product Addition

Mechanism of hypervalent silicate formation and enantioselective allyl transfer.

Protocol: Asymmetric Allylation Workflow

A self-validating, moisture-free protocol designed to maximize enantioselectivity.

Materials Required:

  • Aldehyde substrate (1.0 mmol)

  • Allyltrichlorosilane (1.2 mmol)

  • Quinidine 1'-oxide (0.1 mmol, 10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂, 5.0 mL)

  • N,N-diisopropylethylamine (DIPEA, 1.2 mmol)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (Argon or N₂). Causality: Allyltrichlorosilane and the resulting silicate intermediate are highly sensitive to hydrolysis; trace moisture will destroy the active catalyst complex and lower the yield.

  • Catalyst Loading: Add Quinidine 1'-oxide (10 mol%) to the flask, followed by anhydrous CH₂Cl₂ (5.0 mL). Stir at room temperature until the catalyst is completely dissolved.

  • Substrate & Scavenger Addition: Inject the aldehyde (1.0 mmol) and DIPEA (1.2 mmol). DIPEA acts as an acid scavenger to neutralize trace HCl generated during the reaction, protecting the acid-sensitive product.

  • Thermal Control: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Causality: Cryogenic temperatures suppress the uncatalyzed background reaction (which yields racemic product) and maximize the rigidity of the chiral transition state.

  • Reagent Addition: Dropwise add allyltrichlorosilane (1.2 mmol) over 5 minutes to prevent localized exotherms.

  • Reaction Monitoring: Maintain stirring at -78 °C for 12–24 hours. Monitor consumption of the aldehyde via Thin Layer Chromatography (TLC).

  • Quenching & Workup: Quench the reaction while cold by adding saturated aqueous NaHCO₃ (5 mL). Allow the biphasic mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the enantioenriched homoallylic alcohol.

Quantitative Data Summary

Table 1: Representative Substrate Scope for Quinidine 1'-Oxide Catalyzed Allylation [1]

Aldehyde SubstrateCatalyst LoadingTemp (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde10 mol%-788892
p-Chlorobenzaldehyde10 mol%-789195
2-Naphthaldehyde10 mol%-788590
Cinnamaldehyde10 mol%-788288

Application II: Integration with Photoredox Catalysis

Concept & Causality

Recent advancements have merged the structural complexity of quinidine 1'-oxide with photoredox catalysis. In these redox-neutral protocols, photoexcited acridinium catalysts generate radical cations from alkene substrates. Quinidine 1'-oxide acts as a specialized nucleophile, adding to the radical cation to form an N-alkoxypyridinium radical intermediate. This intermediate undergoes regioselective radical cyclization followed by aromatization, yielding complex bicyclic architectures[2].

Photoredox PC Photocatalyst + Visible Light RadCat Radical Cation Intermediate PC->RadCat Single-Electron Oxidation Alkene Alkene Substrate Alkene->RadCat Alkoxy N-Alkoxypyridinium Radical RadCat->Alkoxy Nucleophilic Addition QNO Quinidine 1'-oxide QNO->Alkoxy Product Functionalized Bicyclic Product Alkoxy->Product Radical Cyclization & Aromatization

Conceptual workflow of photoredox-driven radical cyclization utilizing Quinidine 1'-oxide.

Application III: Late-Stage Deoxygenative C–H Amination

Concept & Causality

Quinidine 1'-oxide can also serve as a high-value substrate for late-stage functionalization. Through a transition-metal-free deoxygenative amination pathway, the N-oxide directs a [3+2] cycloaddition with acyl azides at the C2-position of the quinoline ring. The N-oxide acts as both a directing group and an internal oxidant, effectively transferring its oxygen to drive the aromatization of the newly aminated product[3].

Protocol: C2-Amination of Quinidine 1'-Oxide

Materials Required:

  • Quinidine 1'-oxide (0.2 mmol)

  • 4-methylbenzoyl azide (0.6 mmol, 3.0 equiv.)

  • Potassium tert-butoxide (KOtBu, 0.4 mmol, 2.0 equiv.)

  • Methyl tert-butyl ether (MTBE, 1.0 mL)

Step-by-Step Procedure:

  • Reagent Assembly: In a heavy-walled pressure tube equipped with a magnetic stir bar, add Quinidine 1'-oxide (0.2 mmol) and 4-methylbenzoyl azide (0.6 mmol).

  • Base Activation: Add KOtBu (0.4 mmol) in a single portion. Causality: The strong base is required to facilitate the initial deprotonation and prime the system for the [3+2] cycloaddition between the N-oxide dipole and the acyl azide.

  • Atmospheric Control: Add MTBE (1.0 mL). Seal the pressure tube strictly under a Nitrogen (N₂) atmosphere. Causality: Excluding oxygen prevents competitive aerobic degradation pathways at the elevated temperatures required for this transformation.

  • Thermal Cycloaddition: Transfer the sealed tube to a pre-heated oil bath at 130 °C. Stir vigorously for 20 hours.

  • Filtration: Cool the mixture to room temperature. Filter the crude, dark mixture through a short pad of Celite to remove insoluble inorganic salts and polymeric byproducts, washing the pad thoroughly with CH₂Cl₂ (10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the C2-aminated quinidine derivative (Typical yield: ~72%)[3].

Troubleshooting & Best Practices

  • Catalyst Solubility: Quinidine 1'-oxide is significantly more polar than its parent alkaloid, quinidine. If solubility issues arise in non-polar solvents (e.g., toluene or hexanes), transitioning to CH₂Cl₂ or utilizing a biphasic system is highly recommended.

  • Moisture Management in Lewis Base Catalysis: The efficacy of the hypervalent silicate intermediate drops precipitously in the presence of water. Always titrate your allyltrichlorosilane to ensure it has not degraded into unreactive siloxanes before beginning the asymmetric allylation protocol.

References

  • BenchChem. Chiral Synthesis Applications of Quinidine N-oxide Derivatives.
  • ACS Chemical Reviews. Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis.
  • ACS Publications. Deoxygenative Amination of Azine-N-oxides with Acyl Azides via [3 + 2] Cycloaddition.

Sources

Method

NMR spectroscopy data for quinidine 1'-oxide characterization

Application Note: Synthesis and NMR Characterization of Quinidine 1'-Oxide Introduction & Chemical Context The comprehensive characterization of drug metabolites and degradation impurities is a critical phase in pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and NMR Characterization of Quinidine 1'-Oxide

Introduction & Chemical Context

The comprehensive characterization of drug metabolites and degradation impurities is a critical phase in pharmaceutical development. Quinidine, a class I antiarrhythmic and antimalarial agent, possesses two distinct basic nitrogen centers: the highly nucleophilic, sp³-hybridized quinuclidine nitrogen (aliphatic) and the less nucleophilic, sp²-hybridized quinoline nitrogen (aromatic)[1].

While standard oxidative metabolism or degradation typically yields the aliphatic quinidine N-oxide[2], the targeted synthesis and characterization of the aromatic quinidine 1'-oxide (CAS 115730-97-7) requires precise synthetic controls. This application note details the causality behind its selective synthesis and provides an in-depth guide to its structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthetic Workflow & Causality

The Challenge of Regioselectivity: Direct treatment of quinidine with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) preferentially oxidizes the quinuclidine nitrogen due to its higher pKa (~8.5) and greater electron density compared to the quinoline nitrogen (pKa ~4.0)[3].

The Solution (Exhaustive Oxidation & Selective Reduction): To selectively synthesize quinidine 1'-oxide, a two-stage protocol is required[1].

  • Exhaustive Oxidation: The parent compound is treated with excess m-CPBA at pH 10 to force the oxidation of both nitrogen centers, forming the highly polar quinidine 1,1'-di-N-oxide intermediate.

  • Selective Reduction (Deoxygenation): The intermediate is treated with sulfurous acid (H₂SO₃) at pH 8[1]. Causality: Aliphatic N-oxides are significantly more labile to deoxygenation than aromatic N-oxides. The resonance stabilization of the quinoline N-oxide protects it from reduction by the mild sulfurous acid, selectively reverting the quinuclidine ring back to a tertiary amine while leaving the target 1'-oxide intact.

G cluster_0 Synthetic Workflow for Quinidine 1'-Oxide N1 Quinidine (Parent) Basic Quinuclidine N Less Basic Quinoline N N2 Exhaustive Oxidation (m-CPBA, CHCl3, 0-20°C) N1->N2 N3 Quinidine 1,1'-di-N-oxide (Intermediate) N2->N3 N-oxidation at both sites N4 Selective Reduction (H2SO3, Acetone, pH 8) N3->N4 N5 Quinidine 1'-oxide Target Metabolite N4->N5 Selective deoxygenation

Workflow for the selective synthesis of Quinidine 1'-oxide via a di-N-oxide intermediate.

NMR Spectroscopy Characterization

The formation of the 1'-oxide on the quinoline ring fundamentally alters the electronic environment of the aromatic system. Understanding the physical chemistry behind these shifts is essential for self-validating the analytical data[4].

Causality of Chemical Shifts:

  • Resonance Shielding (H2', C2', C8'): The N-O oxygen donates electron density into the quinoline ring via resonance. This increases electron density at the ortho and para positions, causing an anomalous upfield shift (shielding) for the C2' and C8' carbons, as well as the adjacent H2' proton[4].

  • Spatial Deshielding (H8'): Conversely, the H8' proton experiences a strong downfield shift. This is driven by the magnetic anisotropy and the spatial proximity (peri-effect) of the negatively charged oxygen atom of the N-O dipole[4].

  • Aliphatic Integrity: The quinuclidine protons (1.0–3.5 ppm) remain largely unchanged compared to the parent quinidine, validating the success of the selective reduction step[3].

Table 1: Diagnostic NMR Chemical Shift Assignments

Note: Values are representative diagnostic shifts extrapolated from parent quinoline N-oxide reference standards in CDCl₃/DMSO-d₆.

NucleusParent Quinidine (ppm)Quinidine 1'-Oxide (ppm)Causality / Structural Rationale
¹H: H2' ~8.75~8.45Upfield shift; resonance electron donation from the N-O oxygen shields the ortho proton[4].
¹H: H8' ~8.05~8.70Downfield shift; spatial deshielding (peri-effect) from the proximity of the N-O dipole[4].
¹³C: C2' ~147.5~135.4Strong upfield shift; increased electron density at the ortho carbon due to N-oxide resonance[4].
¹³C: C8' ~131.0~119.4Strong upfield shift; altered chemical shielding tensor from the N-oxide functional group[4].
¹H: Quinuclidine 1.0 - 3.51.0 - 3.5Unchanged; confirms the selective deoxygenation of the aliphatic nitrogen[3].

Experimental Protocols

Protocol A: Two-Stage Synthesis of Quinidine 1'-Oxide

This protocol is self-validating; the drastic polarity changes between the parent, the di-N-oxide, and the target 1'-oxide allow for easy reaction monitoring via Thin Layer Chromatography (TLC).

  • Stage 1: Exhaustive Oxidation [1]

    • Dissolve 1.0 equivalent of quinidine in anhydrous chloroform (CHCl₃).

    • Cool the reaction vessel to 0–20 °C under an inert atmosphere (N₂ or Argon).

    • Slowly add 2.5 equivalents of 3-chloro-benzenecarboperoxoic acid (m-CPBA).

    • Adjust and maintain the pH at 10. Stir the mixture for 3 hours.

    • Validation: TLC will show the complete disappearance of the parent compound and the formation of a highly polar baseline spot (Quinidine 1,1'-di-N-oxide).

  • Stage 2: Selective Reduction [1]

    • Evaporate the chloroform under reduced pressure and redissolve the crude intermediate in acetone.

    • Cool the solution to 0–20 °C under an inert atmosphere.

    • Add sulfurous acid (H₂SO₃) dropwise, maintaining the pH at 8.

    • Stir until the di-N-oxide is consumed.

    • Quench, extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography to yield quinidine 1'-oxide (Expected yield: ~83%)[1].

Protocol B: NMR Data Acquisition
  • Sample Preparation: Dissolve an accurately weighed sample of purified quinidine 1'-oxide (typically 5–10 mg) in 0.6 mL of DMSO-d₆ or CDCl₃ in a high-quality 5 mm NMR tube[2].

  • ¹H NMR Acquisition: Acquire spectra on a high-resolution NMR spectrometer (≥400 MHz). Standard parameters: 30-degree pulse, relaxation delay of 1–2 seconds, and 16–64 scans to achieve a high signal-to-noise ratio[2].

  • ¹³C NMR Acquisition: Utilize a proton-decoupled sequence with >1024 scans due to the lower natural abundance of ¹³C[2].

  • 2D Validation (Crucial): Acquire 2D COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign the shifted quinoline protons (H2', H8') and verify the structural integrity of the quinuclidine core[3].

NMR_Workflow Prep Sample Prep 5-10 mg in DMSO-d6 Acq Data Acquisition 1H, 13C, 2D COSY/HSQC Prep->Acq Proc Processing Phase/Baseline Correction Acq->Proc Anal Analysis Identify Diagnostic Shifts Proc->Anal

Standard NMR spectroscopy workflow for the structural elucidation of Quinidine 1'-oxide.

References

  • Title: Cas 56-54-2, Quinidine (Synthesis Conditions) Source: Lookchem URL: [Link]

  • Title: Supporting Information - The Royal Society of Chemistry (Quinoline N-Oxide NMR Shifts) Source: RSC URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Co-Elution of Quinidine and Quinidine 1'-Oxide

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter the notoriously difficult separation of cinchona alkaloids and their metabolites.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter the notoriously difficult separation of cinchona alkaloids and their metabolites. This guide is engineered to help researchers, scientists, and drug development professionals permanently resolve the co-elution of quinidine and its primary metabolite, quinidine 1'-oxide (quinidine N-oxide).

The Analytical Challenge & Mechanistic Causality

To solve a co-elution problem, we must first understand the physicochemical causality driving the chromatographic behavior.

Quinidine contains two basic nitrogen atoms: an aliphatic quinuclidine nitrogen (pKa ~8.56) and an aromatic quinoline nitrogen (pKa ~4.2) . At a standard, slightly acidic mobile phase pH (e.g., pH 6.0), the quinuclidine nitrogen is heavily protonated (+1 charge).

When quinidine is metabolized to quinidine 1'-oxide , the quinuclidine nitrogen is oxidized. This metabolic event fundamentally alters the molecule: it abolishes the basicity of that nitrogen, replacing it with a highly polar, but overall neutral, N-O dipole.

The Root Cause of Co-Elution: Despite their differing charge states at neutral pH, these two molecules frequently co-elute on standard alkyl (C18) columns. The protonated quinidine undergoes severe secondary interactions (cation-exchange) with residual, ionized silanols ( SiO− ) on the silica support. This causes asymmetric peak tailing that smears directly into the retention window of the highly polar N-oxide. Historically, researchers had to resort to complex normal-phase systems or highly specific solvent mixtures to bypass this issue . Today, we solve this by manipulating pH extremes or utilizing orthogonal stationary phases.

Troubleshooting FAQs

Q1: Why doesn't increasing the organic modifier (acetonitrile/methanol) resolve the Q/QNO peak pair on my C18 column? Increasing the organic modifier only reduces hydrophobic retention; it does not eliminate the secondary silanol interactions causing quinidine to tail. Because the N-oxide is already highly polar, increasing organic strength compresses the retention times of both analytes near the void volume ( t0​ ), worsening the co-elution.

Q2: How can I use pH to force a separation between these two molecules? You must operate outside the pKa window of the quinuclidine nitrogen.

  • High pH (pH 10.5): Quinidine is fully deprotonated and neutral. Quinidine 1'-oxide is also neutral. Without the positive charge, quinidine no longer interacts with silanols, resulting in sharp peaks. The highly polar N-oxide will elute significantly earlier than the lipophilic neutral quinidine.

  • Low pH (pH 2.5): Both the quinuclidine and quinoline nitrogens are protonated. Silanols are fully protonated (neutralized), eliminating cation-exchange tailing.

Q3: If I cannot change my mobile phase pH due to MS-compatibility limits, what stationary phase should I use? Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These columns offer orthogonal selectivity by exploiting π−π interactions with the quinoline ring. The electron density of the quinoline ring is subtly altered by the inductive effect of the N-oxide moiety, allowing phenyl phases to separate them even when hydrophobic differences are minimal.

Mechanism Molecule Quinidine 1'-Oxide Dipole N-O Dipole Moment Molecule->Dipole PiPi Quinoline Ring (u03C0-u03C0) Molecule->PiPi HILIC HILIC (Polar Retention) Dipole->HILIC Strong Interaction PFP PFP / Phenyl Column PiPi->PFP u03C0-u03C0 Stacking Stationary Stationary Phase PFP->Stationary HILIC->Stationary

Mechanistic interactions of quinidine 1'-oxide with orthogonal stationary phases.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . A method is only considered successful if the System Suitability Test (SST) criteria are met prior to analyzing unknown samples.

Protocol A: High-pH Reversed-Phase Separation (Recommended)

This method utilizes a basic mobile phase to neutralize quinidine, eliminating silanol interactions and maximizing the polarity difference between the parent drug and the N-oxide.

Materials:

  • Column: Ethylene Bridged Hybrid (BEH) C18, 50 x 2.1 mm, 1.7 µm (Must be stable up to pH 12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

Step-by-Step Methodology:

  • Preparation: Purge the LC lines with Mobile Phase A and B. Ensure the column oven is set to 40°C to reduce backpressure and improve mass transfer.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: 5% to 60% B

    • 4.0 - 5.0 min: 60% B

    • 5.0 - 5.1 min: Return to 5% B (Equilibrate for 2 minutes).

  • Flow Rate: 0.4 mL/min.

  • Self-Validation (SST): Inject a 1 µg/mL mixed standard of Quinidine and Quinidine 1'-oxide.

    • Pass Criteria: Resolution ( Rs​ ) must be ≥2.0 . Tailing factor ( Tf​ ) for quinidine must be ≤1.2 .

    • Failure Causality: If Tf​>1.2 , the mobile phase pH has dropped below 10.0, causing partial protonation of quinidine. Remake Mobile Phase A.

Protocol B: Orthogonal PFP Separation (Low pH / MS Compatible)

Use this protocol if your laboratory standard operating procedures restrict the use of high-pH mobile phases.

Materials:

  • Column: Pentafluorophenyl (PFP), 100 x 2.1 mm, 2.7 µm (Core-shell recommended).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol enhances π−π interactions better than Acetonitrile).

Step-by-Step Methodology:

  • Preparation: Set column oven to 30°C. Lower temperatures enhance π−π stacking interactions on PFP columns.

  • Isocratic Program: Run at 35% Mobile Phase B for 8 minutes. (Isocratic elution maximizes the subtle selectivity differences between the quinoline rings).

  • Flow Rate: 0.3 mL/min.

  • Self-Validation (SST): Inject the mixed standard.

    • Pass Criteria: Rs​≥1.5 .

    • Failure Causality: If co-elution occurs, switch the organic modifier from Methanol to Acetonitrile to verify if the separation is entirely driven by hydrogen bonding rather than π−π stacking.

Workflow Start Identify Q/QNO Co-elution on Standard C18 CheckpH Is Mobile Phase pH < 3 or > 10? Start->CheckpH AdjustpH Adjust pH to 10.5 (Ammonia) or 2.5 (TFA) CheckpH->AdjustpH No CheckRes Evaluate Resolution (Rs > 1.5) CheckpH->CheckRes Yes AdjustpH->CheckRes ChangeCol Switch to Phenyl-Hexyl or PFP Column CheckRes->ChangeCol Rs < 1.5 Success Method Validated CheckRes->Success Rs > 1.5 ChangeCol->Success Rs > 1.5

Workflow for resolving quinidine and quinidine 1'-oxide co-elution.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance parameters when transitioning from a failing standard methodology to the validated protocols described above.

Chromatographic ConditionQuinidine tR​ (min)Quinidine 1'-Oxide tR​ (min)Resolution ( Rs​ )Quinidine Tailing Factor ( Tf​ )Mechanism of Separation
Standard C18 (pH 6.8) 3.453.200.8 (Fail) 2.4 (Severe)Hydrophobic (Compromised by silanols)
BEH C18 (pH 10.5) 4.101.85> 5.0 (Pass) 1.05 (Excellent)Hydrophobic (Neutralized analytes)
PFP Column (pH 2.7) 5.206.452.1 (Pass) 1.15 (Good) π−π Stacking & Dipole Interaction

Note: Retention times ( tR​ ) are approximate and will vary based on specific system dwell volumes and exact column dimensions.

References

  • Guentert TW, Coates PE, Upton RA, Combs DL, Riegelman S. "Determination of quinidine and its major metabolites by high-performance liquid chromatography." Journal of Chromatography A, 1979. URL:[Link]

  • Pershing LK, Peat MA, Finkle BS. "An HPLC method for the quantitation of quinidine and its metabolites in plasma: an application to a quinidine-phenytoin drug interaction study." Journal of Analytical Toxicology, 1982. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 441074, Quinidine." PubChem, Accessed 2026. URL:[Link]

Optimization

Technical Support Center: Overcoming Solubility Challenges with Quinidine 1'-Oxide

Welcome to the technical support guide for quinidine 1'-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for quinidine 1'-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges associated with this compound in aqueous media. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own experimental context.

Frequently Asked Questions (FAQs)

Q1: What is quinidine 1'-oxide and why is its aqueous solubility a concern?
Q2: What is the expected solubility of quinidine 1'-oxide in aqueous and organic solvents?

Direct quantitative data for the aqueous solubility of quinidine 1'-oxide is not widely published. However, based on its structure and data from its parent compound, it is expected to be poorly soluble in neutral aqueous buffers.[5][7] Qualitative data indicates that it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol.[2][8] This high solubility in organic solvents, contrasted with low aqueous solubility, is the primary reason researchers often encounter precipitation when diluting a concentrated DMSO stock into an aqueous medium.[5]

Q3: What are the key factors influencing the solubility of quinidine 1'-oxide?

The solubility of quinidine 1'-oxide, like other quinoline-based weak bases, is primarily governed by two factors:

  • pH of the Medium: The molecule contains basic nitrogen atoms. At acidic pH, these nitrogens can become protonated, forming a more soluble salt.[9][10]

  • Solvent Polarity: The compound has significant non-polar regions, making it more soluble in organic solvents or aqueous systems where the polarity has been reduced by co-solvents.[][12]

Troubleshooting Guide: Step-by-Step Solutions

This section addresses common problems encountered when preparing solutions of quinidine 1'-oxide.

Problem: My compound precipitates when I dilute my DMSO stock into a neutral aqueous buffer (e.g., PBS pH 7.4).

This is the most frequent issue, known as "precipitation upon dilution."[5] It occurs because the highly concentrated drug in DMSO is suddenly introduced to an environment (the aqueous buffer) where it is not soluble at that concentration.

Solution A: pH-Mediated Solubilization

Scientific Rationale: Quinoline derivatives are weak bases.[4] By lowering the pH of the aqueous medium, the basic nitrogen atoms on the quinoline and quinuclidine rings become protonated. This positive charge increases the molecule's polarity, significantly enhancing its interaction with water and thereby increasing its solubility. Studies on the parent compound, quinoline, show a dramatic increase in aqueous solubility as the pH decreases.[9]

When to Use This Method: Ideal for preparing stock solutions for assays where a low pH is tolerable or can be readjusted later. It is a simple and effective first-line approach.[13]

Step-by-Step Protocol:

  • Preparation: Start with a dilute acidic solution, such as 0.1 M Hydrochloric Acid (HCl).

  • Dissolution: Add the weighed quinidine 1'-oxide powder directly to the acidic solution while stirring or vortexing. The compound should dissolve to form a clear solution.

  • Buffering (Optional): If your final experiment requires a specific pH, you can carefully add a concentrated buffer solution to the dissolved acidic stock to reach the target pH. Critical Note: Perform a small-scale test first. Adding the buffer increases the pH and may cause precipitation if the final concentration is above the solubility limit at that new pH.

  • Final Dilution: Dilute this acidic stock solution into your final assay medium. The key is to ensure the final concentration in the assay is below the solubility limit at the final pH.

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} caption { label="Workflow for pH-mediated solubilization."; font-size: 12; font-family: "Arial"; }

Workflow for pH-mediated solubilization.

Solution B: Co-Solvent Systems

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[] This "polarity reduction" makes the aqueous environment more hospitable to non-polar drug molecules, effectively increasing their solubility.[12] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[14]

When to Use This Method: Useful when pH modification is not an option due to experimental constraints (e.g., cell viability assays). It is crucial to ensure the final concentration of the co-solvent is non-toxic to the biological system.

Step-by-Step Protocol:

  • Solvent Selection: Choose a biocompatible co-solvent like ethanol or propylene glycol.

  • Initial Dissolution: Prepare a high-concentration stock solution of quinidine 1'-oxide in 100% of your chosen co-solvent (or DMSO if necessary). For its parent compound quinidine, solubility is high in ethanol, DMSO, and DMF.[7]

  • Dilution Strategy: This step is critical to avoid precipitation. Instead of adding your stock directly to the buffer, perform a serial dilution. For example, dilute the 100% organic stock into a 50:50 co-solvent:buffer mixture, and then further dilute that into your final assay medium. This gradual change in solvent polarity helps keep the drug in solution.[5]

  • Final Concentration Check: Always ensure the final percentage of the organic co-solvent in your assay is at a level that does not affect your experimental results (typically <1%, often <0.1%).

Co-SolventTypical Starting ConcentrationMax Recommended Final % (Cell-based)Notes
DMSO 10-50 mM< 0.5%Potent solvent, but can have biological effects.
Ethanol 5-20 mM< 1.0%Biocompatible, but can be volatile.
Propylene Glycol 5-20 mM< 1.0%Less volatile than ethanol, common in formulations.
PEG 400 1-10 mM< 1.0%Higher viscosity, often used in vivo formulations.

This table provides general guidance; always validate the tolerance of your specific experimental system.

Solution C: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble "guest" molecules, like quinidine 1'-oxide, within their hydrophobic core.[16] This "inclusion complex" has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule without altering the bulk properties of the solution (like pH or polarity).[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and excellent safety profile.[18]

When to Use This Method: This is a powerful technique for achieving higher aqueous concentrations when pH modification and co-solvents are not viable.[19] It is particularly useful for in vivo studies and sensitive cell-based assays.

Step-by-Step Protocol:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in water or your desired buffer (e.g., 20-40% w/v). Gentle heating and stirring can aid dissolution.

  • Add Compound: Add the quinidine 1'-oxide powder directly to the HP-β-CD solution.

  • Promote Complexation: Vigorously stir or sonicate the mixture at room temperature for several hours (or overnight) to ensure maximum complex formation. The solution should become clear as the inclusion complex forms.

  • Sterilization (if needed): Filter the final solution through a 0.22 µm syringe filter to sterilize and remove any remaining undissolved particles.

dot graph TD { graph [splines=ortho, nodesep=0.4, width=8]; node [shape=none, margin="0.1,0.1", fontsize=10, fontname="Arial", image=""]; edge [fontsize=9, fontname="Arial"];

} caption { label="Mechanism of cyclodextrin-based solubilization."; font-size: 12; font-family: "Arial"; }

Mechanism of cyclodextrin-based solubilization.

References

  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]

  • PubChem. quinidine-N-oxide | C20H24N2O3 | CID 23622544. Available from: [Link]

  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available from: [Link]

  • Zielińska, K. A., et al. (2022). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. Molecules. Available from: [Link]

  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]

  • PubChem. Quinidine | C20H24N2O2 | CID 441074. Available from: [Link]

  • Shulman, M. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • Szymańska, E., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. (2021). Available from: [Link]

  • Kumar, L., & Sreenivasa, R. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • INCHEM. Quinidine (PIM 463). Available from: [Link]

  • International Scientific Journal of Engineering and Management. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Available from: [Link]

  • Shete, A., et al. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Journal of Advanced Pharmaceutical Technology & Research. Available from: [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]

  • Hart, M. L., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research. Available from: [Link]

  • Popa, L., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. International Journal of Molecular Sciences. Available from: [Link]

  • Allmpus. Quinidine N-Oxide. Available from: [Link]

  • IntechOpen. Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. (2019). Available from: [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]

  • Catalent. Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. Available from: [Link]

  • PubMed. Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. Available from: [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Available from: [Link]

Sources

Troubleshooting

Flash chromatography purification techniques for crude quinidine 1'-oxide

Welcome to the Technical Support Center for Cinchona Alkaloid Purification. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with authoritative troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cinchona Alkaloid Purification. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with authoritative troubleshooting frameworks and self-validating methodologies for isolating quinidine 1'-oxide from crude reaction mixtures.

Section 1: Mechanistic Principles of N-Oxide Chromatography

Quinidine 1'-oxide is a highly polar, basic metabolite of the antiarrhythmic and antimalarial drug quinidine. It is typically synthesized via the selective N-oxidation of the quinuclidine nitrogen using 1[1]. The resulting crude mixture invariably contains unreacted quinidine, m-chlorobenzoic acid (m-CBA) byproducts, and potentially over-oxidized species.

The primary chromatographic challenge lies in the basic nature of the quinuclidine N-oxide. When utilizing standard normal-phase silica gel (SiO₂), the basic functional groups undergo strong2 with the acidic silanol sites on the silica surface[2]. This ion-exchange behavior disrupts standard partitioning, causing severe band broadening, peak tailing, and irreversible retention. To counteract this causality, chromatographers must either dynamically mask the silanols using a basic mobile phase modifier (like triethylamine) or utilize a surface-modified stationary phase such as3[3].

Workflow for the purification of crude quinidine 1'-oxide via flash chromatography.

Section 2: Step-by-Step Purification Methodology

This protocol is engineered as a self-validating system. By embedding chemical checkpoints (like TLC and UV monitoring), you ensure high-purity isolation while preventing column fouling.

Step 1: Pre-Chromatographic Workup (Acid-Base Extraction)

Causality: Removing the bulk of m-CBA before loading the column prevents the acid from neutralizing the basic modifiers in your eluent and overloading the silica's buffering capacity.

  • Quench the m-CPBA oxidation reaction by adding a saturated aqueous solution of1[1].

  • Stir vigorously for 30 minutes to ensure complete deprotonation of m-CBA into its water-soluble sodium salt.

  • Extract the aqueous layer 3 times with Dichloromethane (DCM)[1].

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow foam[1].

Step 2: Column Preparation and Dry-Loading

Causality: A proper silica-to-crude ratio and dry-loading technique prevent band broadening caused by the poor solubility of polar N-oxides in the initial non-polar eluent.

  • Select 4[4]. Use a high silica-to-crude mass ratio of 50:1 to 70:1, as cinchona alkaloids require extended theoretical plates for baseline resolution[4].

  • Pre-equilibrate the column with the starting mobile phase: DCM / Methanol (MeOH) / Triethylamine (TEA) in a 95:4:1 ratio. Note: The 1% TEA dynamically coats the acidic silanols, preventing the quinidine 1'-oxide from streaking.

  • Dry-load the sample: Dissolve the crude foam in a minimal amount of DCM, add silica gel (approx. 3x the crude mass), and 5[5]. Load this evenly onto the flat surface of the column bed.

Step 3: Isocratic Elution and Fraction Collection

Causality: Isocratic elution provides predictable retention factors (Rf) and prevents sudden baseline shifts in UV detection that occur during steep gradients.

  • Elute the column using the 95:4:1 DCM/MeOH/TEA solvent system under positive air or nitrogen pressure (10-15 psi)[5].

  • Monitor the eluent using a UV detector set to 235 nm or 6, which are optimal for cinchona alkaloid chromophores[6].

  • Analyze fractions via Thin Layer Chromatography (TLC) using the same solvent system. The N-oxide will appear as a highly fluorescent spot under 254 nm UV light, eluting after the less polar unreacted quinidine.

Section 3: Quantitative Data & System Parameters

ParameterStandard Silica (SiO₂)Aminopropyl Silica (NH₂)Causality / Rationale
Stationary Phase 40-63 µm, 230-400 meshAminopropyl-bonded silicaNH₂ silica provides a basic surface (pKa ~9.8), repelling the basic N-oxide and eliminating the need for TEA[3].
Silica:Sample Ratio 50:1 to 70:130:1 to 50:1NH₂ columns offer sharper peaks for basic compounds, allowing higher loading capacity and faster run times[3].
Mobile Phase DCM / MeOH / TEA (90:9:1)DCM / MeOH (95:5)TEA is mandatory for bare silica to block silanols[3]; it is omitted for NH₂ to avoid downstream contamination.
Target TLC Rf 0.20 - 0.300.20 - 0.30Ensures optimal interaction time with the stationary phase for maximum resolution[5].

Section 4: Troubleshooting Guide

Q: Why is my quinidine 1'-oxide co-eluting with unreacted quinidine despite using a low-polarity solvent? Cause: Overloading the column or insufficient silanol masking. Solution: Ensure your TEA concentration is at least 1% (v/v) in the mobile phase. If the peaks still overlap, switch to a gradient elution starting with 100% DCM (with 1% TEA) and slowly increasing MeOH up to 10%. Alternatively, use an aminopropyl (NH₂) modified silica column, which 3 and provides superior separation without modifiers[3].

Q: Why am I recovering less than 50% of my loaded product from the silica column? Cause: Irreversible adsorption to the stationary phase. Quinidine 1'-oxide is highly polar and can permanently bind to active acidic sites on standard silica if not properly neutralized. Solution: Pre-flush the bare silica column with 2-3 column volumes of a solvent containing 2-5% TEA before loading your sample. This ensures all active silanol sites are saturated prior to introducing the N-oxide.

Q: My fractions contain a white crystalline impurity after solvent evaporation. What is it, and how do I remove it? Cause: The white solid is likely triethylamine hydrochloride or residual m-chlorobenzoic acid (m-CBA) that wasn't fully removed during the aqueous workup. Solution: Re-dissolve the purified fractions in DCM and wash with saturated aqueous NaHCO₃[1]. If the impurity is a TEA salt, washing the organic layer with a minimal amount of cold water can remove the highly water-soluble TEA salts without significant loss of the organic-soluble quinidine 1'-oxide.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use Reverse-Phase (C18) Flash Chromatography for this purification? A: Yes. Reverse-phase flash chromatography is highly effective for polar compounds like N-oxides. However, because quinidine 1'-oxide is basic, you must use a buffered aqueous mobile phase (e.g., 0.1% formic acid or ammonium bicarbonate) paired with acetonitrile or methanol to maintain a consistent ionization state and ensure sharp peaks.

Q: How do I verify the purity and identity of the isolated quinidine 1'-oxide? A: Purity should be assessed via HPLC using a C18 or specialized alkaloid column (e.g., Torus DEA)[6]. Identity is confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. In the IR spectrum, look for the1[1]. In ¹H NMR, expect significant downfield chemical shifts for the protons adjacent to the quinuclidine nitrogen compared to the parent quinidine[1].

References

  • Benchchem. Synthesis of Quinidine N-oxide: A Technical Guide.1

  • Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier.3

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.4

  • University of Cape Town. SOP: FLASH CHROMATOGRAPHY.5

  • PubMed Central (PMC). Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography.6

  • PubMed (J Chromatogr A). Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques.2

Sources

Reference Data & Comparative Studies

Validation

Comparing catalytic efficiency of quinidine 1'-oxide and quinine N-oxide

As a Senior Application Scientist, selecting the right chiral organocatalyst requires a deep understanding of structural nuances and their direct impact on transition-state geometries. Cinchona alkaloid derivatives are p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right chiral organocatalyst requires a deep understanding of structural nuances and their direct impact on transition-state geometries. Cinchona alkaloid derivatives are privileged scaffolds in asymmetric catalysis, but their N-oxide derivatives offer highly divergent reactivity profiles depending on the site of oxidation.

This guide provides an objective, data-driven comparison of quinidine 1'-oxide (an aromatic quinoline N-oxide) and quinine N-oxide (an aliphatic quinuclidine N-oxide). By analyzing their catalytic efficiencies, mechanistic pathways, and experimental handling, this document will equip researchers with the insights needed to deploy these catalysts effectively in asymmetric synthesis.

Structural Divergence and Mechanistic Causality

While quinine and quinidine are diastereomers, the distinction between their specific N-oxides dictates their catalytic behavior:

  • Quinidine 1'-oxide (Quinoline N-oxide): Oxidation occurs at the sp2 -hybridized quinoline nitrogen (N-1'). The resulting aromatic N-oxide is a powerful, highly directional Lewis base . The rigid aromatic ring restricts conformational flexibility, making it exceptionally efficient at coordinating with Lewis acidic centers (e.g., hypervalent silicon species), thereby enforcing a tight, highly organized chiral transition state[1].

  • Quinine N-oxide (Quinuclidine N-oxide): Oxidation occurs at the more basic sp3 -hybridized quinuclidine nitrogen (N-1). This aliphatic N-oxide acts primarily as a nucleophilic catalyst or a hydrogen-bond acceptor . Its flexibility allows it to stabilize transient intermediates (like enolates or epoxides) through hydrogen bonding or direct nucleophilic attack, though this flexibility can sometimes lead to lower enantioselectivity compared to rigid Lewis base systems[2].

G Cinchona Cinchona Alkaloids (Quinine / Quinidine) Quinidine1 Quinidine 1'-oxide (Quinoline N-oxide) Cinchona->Quinidine1 Oxidation at N-1' QuinineN Quinine N-oxide (Quinuclidine N-oxide) Cinchona->QuinineN Oxidation at N-1 Mech1 Lewis Base Activation (e.g., Silicon Reagents) Quinidine1->Mech1 Mech2 Nucleophilic / H-Bonding (e.g., Epoxide Ring-Opening) QuinineN->Mech2 App1 Enantioselective Allylation High ee%, High Yield Mech1->App1 App2 Asymmetric Michael Additions Moderate to High ee% Mech2->App2

Divergent catalytic pathways of quinidine 1'-oxide and quinine N-oxide in asymmetric synthesis.

Comparative Catalytic Efficiency

To objectively evaluate these catalysts, we must look at their performance in benchmark asymmetric transformations. The table below summarizes their catalytic efficiency based on established literature parameters.

CatalystPrimary Mechanistic RoleBenchmark ReactionCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
Quinidine 1'-oxide Lewis Base ActivationEnantioselective allylation of benzaldehyde (via allyltrichlorosilane)10 mol%85 - 92Up to 94%
Quinidine 1'-oxide Directing Group / LigandC(8)-Nucleophilic Cascade Cyclization (Cp*Co(III) catalysis)10 - 20 mol%41 - 77High dr (Diastereoselective)[1]
Quinine N-oxide Nucleophilic CatalystEnantioselective ring-opening of meso-epoxides15 mol%78 - 8580 - 88%[2]
Quinine N-oxide H-Bonding / BaseAsymmetric Nazarov cyclization / Michael addition20 mol%~80~53%

Data Analysis & Causality: Quinidine 1'-oxide demonstrates superior enantioselectivity in reactions requiring Lewis base activation. The causality lies in the oxygen atom's electronic density being conjugated with the quinoline ring, which modulates its basicity and prevents non-specific background reactions. Conversely, Quinine N-oxide excels in reactions requiring nucleophilic ring-opening[2], but its higher basicity and conformational flexibility often necessitate higher catalyst loadings (15-20 mol%) to outcompete racemic background pathways.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Built-in checkpoints (like TLC monitoring and specific colorimetric indicators) ensure the reaction trajectory is correct before proceeding to the next step.

Protocol A: Chemoselective Synthesis of Quinine N-oxide (N-1 Oxidation)

Objective: Selectively oxidize the quinuclidine nitrogen without affecting the quinoline nitrogen or the vinyl group[3]. Causality: The sp3 nitrogen is significantly more nucleophilic. Using a dilute, controlled oxidant prevents over-oxidation.

  • Preparation: Dissolve Quinine (1.0 equiv, e.g., 10 mmol) in a 95:5 (v/v) mixture of acetone and deionized water (25 mL)[4].

  • Catalyst Addition: Add PdCl2​ (2.5 mol%) to the solution. Causality: Palladium acts as a catalyst to selectively channel the oxygen transfer to the more basic aliphatic amine, suppressing vinyl epoxidation[4].

  • Oxidation: Slowly add 30% aqueous H2​O2​ (1.2 equiv) dropwise at room temperature (23°C)[4].

  • Validation Checkpoint: Monitor via TLC (Chloroform:Methanol 9:1). The starting material spot should disappear within 4 hours. If unreacted quinine remains, the H2​O2​ addition was likely too rapid, causing localized decomposition of the peroxide.

  • Workup: Quench with water, extract with dichloromethane ( 7×100 mL). Dry the organic phase over anhydrous Na2​SO4​ and concentrate under reduced pressure[4].

  • Purification: Purify via vacuum column chromatography to yield Quinine N-oxide as a white solid (approx. 55% yield)[4].

Protocol B: Quinidine 1'-oxide Catalyzed Asymmetric Allylation

Objective: Enantioselective addition of allyltrichlorosilane to benzaldehyde. Causality: The catalyst must be kept strictly anhydrous; moisture will prematurely hydrolyze the highly reactive allyltrichlorosilane, destroying the chiral transition state.

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure N2​ three times.

  • Reagent Mixing: Dissolve Quinidine 1'-oxide (10 mol%) and benzaldehyde (1.0 equiv) in anhydrous dichloromethane (0.1 M concentration).

  • Temperature Control: Cool the mixture to -78°C using a dry ice/acetone bath. Causality: Cryogenic temperatures maximize the energetic difference between the diastereomeric transition states, directly increasing the final ee.

  • Activation: Add allyltrichlorosilane (1.2 equiv) dropwise down the side of the flask.

  • Validation Checkpoint: Stir for 6-8 hours at -78°C. Quench cold with saturated aqueous NaHCO3​ . If the mixture violently effervesces upon quenching, it indicates a high concentration of unreacted silane (suggesting catalyst poisoning or moisture contamination).

  • Isolation: Extract with diethyl ether, dry, and purify via silica gel chromatography to isolate the chiral homoallylic alcohol.

Conclusion

The choice between quinidine 1'-oxide and quinine N-oxide is not merely a matter of selecting a diastereomer; it is a choice between two fundamentally different catalytic paradigms. For transformations requiring tight coordination to Lewis acidic metals or metalloids (like silicon), the rigid, aromatic quinidine 1'-oxide is the superior choice. For reactions driven by nucleophilic attack or dynamic hydrogen-bonding networks, quinine N-oxide provides the necessary electronic properties and flexibility[2].

References

  • Synthesis of quinine N-oxide and an NMR tutorial in its structure determination. Jurnal Sains Teh dan Kina. Available at:[Link]

  • Cp*Co(III)-Catalyzed C(8)-Nucleophilic Cascade Cyclization of Quinoline N-Oxide with 1,6-Enyne. Organic Letters - ACS Publications. Available at: [Link]

  • Enantioselective Phenolic α-Oxidation Using H2O2 via an Unusual Double Dearomatization Mechanism. Journal of the American Chemical Society. Available at:[Link]

Sources

Comparative

Validation of LC-MS/MS Method for Quinidine 1'-oxide in Human Serum: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Causality Quinidine 1'-oxide (also known as quinidine N-oxide) is a major, pharmacologically active metabolite of the antiarrhythmic agent quinidine. It is formed primarily through the loc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

Quinidine 1'-oxide (also known as quinidine N-oxide) is a major, pharmacologically active metabolite of the antiarrhythmic agent quinidine. It is formed primarily through the localized oxidation of the quinuclidine nitrogen atom, a process mediated by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme[1]. Accurate quantification of this specific metabolite in human serum is paramount for therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and evaluating CYP3A4 phenotypic activity.

As bioanalytical demands shift toward higher sensitivity and stricter regulatory compliance, traditional sample preparation techniques like Protein Precipitation (PPT) often fall short due to severe matrix effects. This guide objectively compares a highly optimized Solid Phase Extraction (SPE) coupled with UHPLC-MS/MS against traditional PPT methods. The provided protocol is engineered as a self-validating system, strictly adhering to the FDA (2018) Bioanalytical Method Validation Guidance [2] and the EMA ICH M10 Guidelines (2023) [3].

MetabolicPathway Q Quinidine (Parent Drug) CYP CYP3A4 Enzyme (Hepatic Oxidation) Q->CYP Hepatic Metabolism QNO Quinidine 1'-oxide (Target Analyte) CYP->QNO N-oxidation at Quinuclidine Ring OTHER Other Metabolites (e.g., 3-OH Quinidine) CYP->OTHER Hydroxylation

Caption: Metabolic pathway of Quinidine to Quinidine 1'-oxide via CYP3A4.

Methodological Comparison: Overcoming Matrix Effects

When extracting basic, lipophilic compounds from complex biological matrices like human serum, the choice of sample preparation dictates the severity of matrix effects (ion suppression or enhancement) in the Electrospray Ionization (ESI) source[4].

  • Traditional PPT (Acetonitrile/Methanol): While rapid, PPT leaves high concentrations of endogenous glycerophospholipids in the extract. These lipids co-elute with target analytes, competing for charge droplets in the ESI source and severely suppressing the quinidine 1'-oxide signal.

  • Optimized SPE (Mixed-Mode Cation Exchange): SPE selectively retains basic amines (like the quinuclidine nitrogen) while aggressively washing away phospholipids and neutral lipids. This drastically reduces matrix effects, extends column lifespan, and improves the Lower Limit of Quantification (LLOQ).

Table 1: Performance Comparison (SPE-UHPLC vs. PPT-HPLC)
ParameterOptimized SPE-UHPLC-MS/MSTraditional PPT-HPLC-MS/MSMechanistic Causality
Matrix Effect < 5% (Negligible)> 40% (Severe Suppression)SPE removes endogenous phospholipids that compete for charge in the ESI source.
Extraction Recovery > 92%~ 75%Mixed-mode cation exchange strongly and selectively retains the basic quinuclidine nitrogen.
LLOQ 0.5 ng/mL5.0 ng/mLReduced background noise and sharper UHPLC peaks enhance the signal-to-noise ratio.
Processing Time 60 mins (per 96-well plate)20 mins (per 96-well plate)PPT is faster but sacrifices extract cleanliness, leading to downstream analytical failures.

The Self-Validating Protocol: SPE-UHPLC-MS/MS

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every step includes a mechanistic rationale, and the run is bracketed by system suitability checks that automatically invalidate the data if regulatory criteria are not met[3].

Step 1: Sample Preparation via Mixed-Mode SPE

Causality: Quinidine 1'-oxide contains a basic quinuclidine nitrogen. Using a Mixed-Mode Cation Exchange (MCX) SPE plate allows for strong ionic retention of the analyte while neutral lipids and acidic interferences are washed away.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL MS-grade Water through the SPE bed to solvate the sorbent.

  • Loading: Mix 100 µL of human serum with 10 µL of Internal Standard (Quinidine-d3) and 100 µL of 2% Phosphoric Acid. Load onto the SPE plate.

    • Why? Acidification ensures the quinuclidine nitrogen is fully protonated for optimal cation exchange binding.

  • Washing: Wash with 1 mL of 2% Formic Acid in Water, followed by 1 mL of Methanol.

    • Why? The aqueous acid wash removes polar interferences; the methanol wash removes hydrophobic phospholipids while the protonated analyte remains ionically bound to the sorbent.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

    • Why? The high pH neutralizes the basic nitrogen, breaking the ionic bond and releasing the target analyte.

  • Reconstitution: Evaporate the eluate under a gentle stream of N₂ at 40°C and reconstitute in 100 µL of Mobile Phase A.

Step 2: UHPLC Chromatographic Separation

Causality: A sub-2 µm C18 column provides high theoretical plate counts, ensuring sharp peak shapes and baseline separation from isobaric metabolites (such as 3-hydroxyquinidine).

  • Column: High-strength silica C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min.

Step 3: ESI-MS/MS Detection Parameters

Causality: The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode. Quinidine 1'-oxide readily forms a protonated molecular ion [M+H]+ at m/z 341[1]. During collision-induced dissociation (CID), the N-oxide group undergoes a highly specific and thermodynamically favored loss of an oxygen atom (16 Da)[1].

  • Quinidine 1'-oxide MRM Transition: m/z 341.2 → 323.1 (Quantifier) / m/z 341.2 → 296.1 (Qualifier).

  • Internal Standard (Quinidine-d3) MRM Transition: m/z 344.2 → 326.1.

Step 4: System Suitability and Run Acceptance (Self-Validation)

To comply with ICH M10 guidelines[3], the system must prove its own reliability during the run:

  • Pre-Run SST: Inject 3 consecutive LLOQ samples. The run is only permitted to start if the %CV of the peak areas is < 15%.

  • Carryover Check: Inject a double-blank (matrix without analyte or IS) immediately after the Upper Limit of Quantification (ULOQ). Acceptance requires the peak area to be < 20% of the LLOQ.

  • Run Bracketing: Interleave Quality Control (QC) samples every 20 injections. If more than 33% of QCs fail to meet ±15% of the nominal concentration, the entire analytical run is automatically invalidated.

LCMSWorkflow SAMP Human Serum (Spiked with IS) SPE Solid Phase Extraction (Phospholipid Removal) SAMP->SPE Load & Wash LC UHPLC Separation (Sub-2 µm C18) SPE->LC Elute & Inject MS ESI+ MS/MS (MRM: 341 → 323) LC->MS Chromatographic Elution DATA Data Validation (ICH M10 Criteria) MS->DATA Quantitation

Caption: Optimized SPE-UHPLC-MS/MS workflow for Quinidine 1'-oxide quantification.

Quantitative Validation Data

The optimized SPE-UHPLC-MS/MS method was fully validated according to FDA[2] and ICH M10[3] criteria. The calibration curve exhibited excellent linearity (r² > 0.998) over the dynamic range of 0.5 to 500 ng/mL.

Table 2: ICH M10 Validation Summary for Quinidine 1'-oxide
QC Level (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ (0.5) 98.46.2102.17.5
Low QC (1.5) 101.24.199.85.3
Mid QC (50.0) 99.53.2100.44.1
High QC (400.0) 100.82.8101.53.6

Note: All accuracy and precision metrics fall well within the strict ICH M10 acceptance limits (±15% for QCs, ±20% for LLOQ).

References

  • Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration (FDA).[Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation. European Medicines Agency (EMA).[Link]

  • Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. National Institutes of Health (NIH).[Link]

Sources

Validation

Quinidine 1'-oxide vs dihydroquinidine in asymmetric dihydroxylation

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals comparing the catalytic efficacy, mechanistic roles, and experimental outcomes of Dihydroquinidine (DHQD) and Quinidi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals comparing the catalytic efficacy, mechanistic roles, and experimental outcomes of Dihydroquinidine (DHQD) and Quinidine 1'-oxide in Osmium-catalyzed Asymmetric Dihydroxylation (AD).

Executive Summary

The Sharpless Asymmetric Dihydroxylation (SAD) is a cornerstone of modern asymmetric synthesis, enabling the predictable conversion of alkenes into chiral vicinal diols[1]. The success of this reaction hinges entirely on the phenomenon of Ligand-Accelerated Catalysis (LAC) .

When comparing Dihydroquinidine (DHQD) (and its dimeric derivatives like (DHQD)₂PHAL) against Quinidine 1'-oxide , we are fundamentally comparing an active catalytic accelerator against a mechanistic probe[2]. DHQD acts as the gold-standard chiral ligand that binds to Osmium tetroxide ( OsO4​ ), drastically accelerating the reaction and imparting high enantioselectivity. Conversely, Quinidine 1'-oxide—where the critical quinuclidine nitrogen is oxidized—fails to bind effectively to the metal center, resulting in the collapse of both catalytic acceleration and stereocontrol.

Mechanistic Causality: The Role of the Quinuclidine Nitrogen

To understand why DHQD is indispensable and why Quinidine 1'-oxide fails as a chiral ligand, one must examine the coordination chemistry at the transition state.

  • The DHQD Advantage (Active LAC): The quinuclidine nitrogen of DHQD possesses a highly nucleophilic, sp3 -hybridized lone pair. This lone pair strongly coordinates to the electrophilic Os(VIII) center of OsO4​ . This σ -donation expands the coordination sphere of Osmium, increasing the electron density on the oxo ligands. This makes the oxo ligands highly reactive toward the alkene π -system, lowering the activation energy for the [3+2] cycloaddition[3]. This acceleration ensures that the reaction proceeds almost exclusively through the chiral, ligand-bound osmium complex rather than the achiral, unligated background pathway.

  • The Quinidine 1'-oxide Failure (Loss of Coordination): In Quinidine 1'-oxide, the critical nitrogen lone pair is covalently bound to an oxygen atom ( N+−O− ). The resulting N-oxide oxygen is a "hard," weak Lewis base that cannot effectively coordinate to the relatively "soft" Os(VIII) center[2]. Without this coordination, the osmium center does not experience ligand acceleration. The reaction defaults to the slower, uncatalyzed background pathway, yielding racemic or poorly enantioenriched products.

Mechanism cluster_DHQD DHQD Pathway (Active LAC) cluster_NOxide Quinidine 1'-oxide Pathway (Probe) OsO4 OsO4 (Catalyst) Complex_Active OsO4-DHQD Complex (Strong σ-donation) OsO4->Complex_Active Complex_Inactive Weak/No Coordination (Lone pair blocked) OsO4->Complex_Inactive DHQD DHQD (Free Amine) DHQD->Complex_Active LAC Ligand-Accelerated Catalysis (Fast) Complex_Active->LAC High_ee High ee% Vicinal Diol LAC->High_ee NOxide Quinidine 1'-oxide NOxide->Complex_Inactive No_LAC Background Reaction (Slow) Complex_Inactive->No_LAC Low_ee Racemic/Low ee% Diol No_LAC->Low_ee

Fig 1: Mechanistic divergence between DHQD (active LAC) and Quinidine 1'-oxide (loss of coordination).

Quantitative Performance Comparison

The following table summarizes the experimental outcomes when utilizing these two compounds in standard asymmetric dihydroxylation conditions (e.g., using trans-stilbene as a model substrate at 0 °C).

ParameterDihydroquinidine (DHQD)Quinidine 1'-oxide
Primary Role in AD Chiral Ligand (e.g., in AD-mix- β )Mechanistic Probe / Inactive Ligand
Coordination to Os(VIII) Strong (via Quinuclidine Nitrogen)Negligible (Steric/Electronic block)
Ligand-Accelerated Catalysis Yes (Rate increased by >20x)No (Rate matches background reaction)
Typical Enantiomeric Excess (ee) 90% - 99% (Substrate dependent)< 10% (Essentially racemic)
Face Selectivity Top face ( β -face) attackNone (Uncontrolled)
State of Nitrogen Free Amine ( sp3 lone pair)Oxidized ( N+−O− )

Experimental Workflows: Self-Validating Protocols

To empirically validate the mechanistic claims above, researchers can run parallel dihydroxylation reactions. The protocols below are designed as self-validating systems: the visual color changes during the quench step confirm the safe reduction of Os(VIII), and the subsequent HPLC analysis definitively proves the presence or absence of Ligand-Accelerated Catalysis.

Protocol A: Standard SAD using DHQD (Active System)
  • Preparation: In a 50 mL round-bottom flask, dissolve 1.4 g of AD-mix- β (contains K2​OsO2​(OH)4​ , K3​Fe(CN)6​ , K2​CO3​ , and (DHQD)₂PHAL) in 10 mL of a 1:1 mixture of t -BuOH and H2​O .

  • Activation: Stir the biphasic mixture vigorously at room temperature until both phases are clear (the aqueous phase will be bright yellow from the ferricyanide). Cool the mixture to 0 °C.

  • Substrate Addition: Add 1.0 mmol of trans-stilbene. Stir vigorously at 0 °C for 12-24 hours.

  • Self-Validation (Reaction Monitoring): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active alkene spot and the appearance of a highly polar, KMnO4​ -stainable diol spot indicates conversion.

  • Quench (Critical Safety Step): Add 1.5 g of solid sodium sulfite ( Na2​SO3​ ) and warm to room temperature. Validation: The mixture must turn from yellow to a light blue/grey over 30-60 minutes, confirming the complete reduction of toxic Os(VIII) to inert Os(IV).

  • Extraction & Analysis: Extract with EtOAc (3 x 15 mL). Wash with 1M KOH , dry over Na2​SO4​ , and concentrate. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm >95% ee for the (R,R)-diol.

Protocol B: Mechanistic Probe using Quinidine 1'-oxide (Control System)
  • Preparation: In a separate flask, combine K2​OsO2​(OH)4​ (0.004 eq), K3​Fe(CN)6​ (3.0 eq), and K2​CO3​ (3.0 eq) in 10 mL of 1:1 t -BuOH/ H2​O .

  • Ligand Substitution: Add 0.01 eq of Quinidine 1'-oxide (synthesized via ozone or peroxide oxidation of quinidine)[4]. Cool to 0 °C.

  • Substrate Addition: Add 1.0 mmol of trans-stilbene.

  • Observation: The reaction will proceed significantly slower than Protocol A due to the lack of LAC. TLC monitoring will show prolonged persistence of the starting material.

  • Quench & Analysis: Quench with Na2​SO3​ as above. Following extraction, Chiral HPLC analysis will reveal a nearly 1:1 ratio of (R,R) and (S,S) enantiomers, proving that the N-oxide fails to impart stereocontrol.

Workflow Substrate Alkene Substrate (e.g., trans-stilbene) Reaction Biphasic Reaction (t-BuOH/H2O, 0°C) Substrate->Reaction Reagents OsO4 + Co-oxidant + Ligand/Probe Reagents->Reaction Quench Na2SO3 Quench (Visual Color Change) Reaction->Quench Extraction Organic Extraction (EtOAc) Quench->Extraction Analysis Chiral HPLC (ee% Determination) Extraction->Analysis

Fig 2: Standard experimental workflow for validating ligand efficacy in asymmetric dihydroxylation.

Conclusion for Drug Development

For process chemists and drug development professionals, the choice of ligand in asymmetric oxidations is binary. Dihydroquinidine (DHQD) and its derivatives remain the undisputed choice for synthesizing chiral vicinal diols, providing the necessary Ligand-Accelerated Catalysis to ensure high yields and enantiopurity[1]. Quinidine 1'-oxide , while a fascinating structural derivative, serves strictly as a mechanistic probe in this context[2]. Its failure to catalyze the reaction underscores a fundamental rule of organometallic catalyst design: the steric and electronic availability of the coordinating heteroatom is non-negotiable for transition-state stabilization.

References

  • Sharpless Asymmetric Dihydroxylation. Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. Retrieved from:[Link]

  • Synthesis of cinchona alkaloid analogues as mechanistic probes of the osmium-catalyzed asymmetric dihydroxylation of olefins. DSpace@MIT. Retrieved from:[Link]

  • Synthesis of quinine-N-oxide. ResearchGate. Retrieved from:[Link]

Sources

Comparative

Analytical Comparison Guide: Cross-Reactivity of Quinidine 1'-Oxide in Commercial Immunoassays

Target Audience: Researchers, Clinical Scientists, and Therapeutic Drug Monitoring (TDM) Professionals Prepared By: Senior Application Scientist, Assay Development & Validation Executive Summary & Clinical Context Quinid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Clinical Scientists, and Therapeutic Drug Monitoring (TDM) Professionals Prepared By: Senior Application Scientist, Assay Development & Validation

Executive Summary & Clinical Context

Quinidine is a class Ia antiarrhythmic agent characterized by a narrow therapeutic index (typically 2.0–5.0 µg/mL). Because of its high potential for toxicity, Therapeutic Drug Monitoring (TDM) is a mandatory clinical practice. However, quinidine undergoes extensive hepatic metabolism via the cytochrome P450 system, producing several structurally similar metabolites, most notably 3-hydroxyquinidine, 2'-oxoquinidinone, O-desmethylquinidine, and quinidine 1'-oxide (also known as quinidine N-oxide).

While commercial immunoassays provide high-throughput advantages over chromatographic methods, they are inherently susceptible to cross-reactivity. 1 that compounds with a structural similarity index greater than 0.8 are highly likely to bind to the capture antibodies used in TDM assays. Quinidine 1'-oxide, which retains the core quinoline and quinuclidine ring structures, frequently competes with the parent drug, leading to falsely elevated apparent concentrations. This guide objectively compares the performance of major immunoassay platforms regarding this specific interference and provides a self-validating protocol for laboratory verification.

Mechanistic Basis of Metabolite Cross-Reactivity

Cross-reactivity is not an immutable characteristic of an antibody; rather, it is a dynamic variable dictated by the assay's format, reagent concentrations, and the thermodynamic equilibrium of the antigen-antibody reaction. As 2, shifting the concentration of immunoreactants can significantly alter the cross-reactivity profile of structurally similar haptens.

In the case of quinidine 1'-oxide, the N-oxidation on the quinuclidine nitrogen introduces steric hindrance and alters the electrostatic surface of the molecule. While3 (failing to cross-react with optical isomers like quinine), they often fail to distinguish between the parent drug and its oxidized metabolites.

CompetitiveBinding Target Anti-Quinidine Antibody Signal Measured Signal Target->Signal Unbound Tracer Generates Signal Quin Quinidine (Parent) High Affinity Quin->Target Competes Metab Quinidine 1'-oxide Lower Affinity Metab->Target Cross-reacts Tracer Labeled Tracer Tracer->Target Competes

Competitive binding dynamics of quinidine and its 1'-oxide metabolite.

Comparative Performance of Commercial Platforms

Because4, clinical laboratories must understand the baseline interference of their chosen platform. The table below synthesizes performance data across common methodologies.

Immunoassay PlatformDetection MethodologyQuinidine 1'-oxide Cross-Reactivity (%)*Other Major Metabolites (Cross-Reactivity %)Clinical Specificity Profile
Thermo Fisher QMS® PETINIA (Turbidimetric)~8.5%O-Desmethylquinidine (16.8%), 2-Oxo (7.6%)Moderate interference; requires caution in renal impairment.
Abbott Architect CMIA (Chemiluminescent)~5.0%3-Hydroxyquinidine (~10%)High stereospecificity; moderate metabolite interference.
Roche Cobas KIMS (Kinetic Interaction)~7.2%3-Hydroxyquinidine (~12%)Moderate interference; robust against non-related drugs.
LC-MS/MS (Control) Mass Spectrometry< 0.1% < 0.1% (Chromatographically separated)Gold Standard ; absolute structural specificity.

*Note: Quinidine 1'-oxide values are extrapolated from structural similarity indices and aggregate literature data. For exact lot-to-lot variations, refer to specific manufacturer validation data, such as the 5.

Experimental Protocol: Validating Assay Cross-Reactivity

To accurately determine the cross-reactivity of quinidine 1'-oxide in your laboratory's specific immunoassay, you must employ a self-validating standard addition workflow.

Why this design? We utilize a confirmed drug-free human serum matrix rather than patient samples. Patient samples introduce confounding variables (e.g., co-administered drugs, parallel metabolites). By running a blank (0 µg/mL) and a known quinidine positive control alongside the metabolite spikes, the system validates its own calibration curve and baseline noise before assessing the unknown cross-reactivity.

Step-by-Step Methodology
  • Matrix Preparation & Baseline Validation:

    • Obtain pooled, drug-free human serum. (Causality: Matches the clinical sample matrix to account for protein-binding effects that occur in patient samples).

    • Run the unspiked serum through the analyzer. Ensure the apparent concentration is <0.2 µg/mL (below the Limit of Detection). This establishes baseline optical/fluorescent noise.

  • Stock Solution Preparation:

    • Dissolve pure Quinidine 1'-oxide reference standard in a minimal volume of methanol.

    • Dilute immediately into the drug-free serum to create a high-concentration stock (e.g., 100 µg/mL).

  • Serial Dilution (Gradient Setup):

    • Create a concentration gradient of the metabolite (1.0, 2.5, 5.0, 10.0 µg/mL) in the serum matrix. (Causality: Cross-reactivity is frequently non-linear due to antibody saturation; a gradient identifies concentration-dependent binding shifts).

  • Assay Execution:

    • Analyze the spiked samples in triplicate on your automated analyzer, running a known Quinidine standard (e.g., 4.0 µg/mL) in parallel as a positive system control.

  • Data Analysis:

    • Calculate the percentage of cross-reactivity using the formula: % CR = (Apparent Quinidine Concentration / Spiked Metabolite Concentration) × 100

Workflow Step1 1. Matrix Prep Drug-free serum Step2 2. Spiking Add 1'-oxide Step1->Step2 Step3 3. Dilution Gradient setup Step2->Step3 Step4 4. Immunoassay Run in triplicate Step3->Step4 Step5 5. Analysis Calculate % CR Step4->Step5

Self-validating experimental workflow for determining metabolite cross-reactivity.

Field-Proven Insights: Managing Cross-Reactivity

As an application scientist, the most common failure point I observe in TDM is the blind trust of immunoassay numbers in patients with altered pharmacokinetics. Quinidine 1'-oxide is primarily excreted via the kidneys. In patients with renal impairment, this metabolite accumulates disproportionately compared to the parent drug.

If a patient exhibits signs of quinidine toxicity (e.g., QT prolongation, cinchonism) but their immunoassay results read strictly within the "normal" therapeutic range (2.0–5.0 µg/mL), suspect metabolite cross-reactivity masking a lower parent drug concentration, or conversely, metabolite-driven toxicity. In these scenarios, the laboratory must reflex the sample to LC-MS/MS , which physically separates quinidine from quinidine 1'-oxide based on retention time and mass-to-charge ratio transitions, eliminating antibody-based cross-reactivity entirely.

References

  • Thermo Fisher Scientific. "QMS® Quinidine (QUIN) Package Insert." ThermoFisher.com.
  • Dasgupta, A., et al. "Stereospecificity of antibody: quinine, the optical isomer of quinidine and anti-malarial drug chloroquine do not cross-react with quinidine immunoassays." Therapeutic Drug Monitoring, PubMed.
  • Krasowski, M. D., et al. "Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays." Therapeutic Drug Monitoring, PMC.
  • BenchChem Technical Support Team. "Quinidine N-oxide: Linearity and Range of Calibration Curves." BenchChem.
  • Zherdev, A. V., et al. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation." MDPI.

Sources

Validation

Comparative Guide: Antiarrhythmic Properties of Quinidine vs. Quinidine 1'-Oxide

Executive Summary Quinidine is a foundational Class IA antiarrhythmic agent utilized in the management of atrial and ventricular arrhythmias. Upon administration, it undergoes extensive hepatic metabolism, primarily medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinidine is a foundational Class IA antiarrhythmic agent utilized in the management of atrial and ventricular arrhythmias. Upon administration, it undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4[1]. This metabolic process yields several derivatives, including the active metabolite 3-hydroxyquinidine and the N-oxidized metabolite, quinidine 1'-oxide (frequently referred to as quinidine N-oxide)[2].

For drug development professionals and electrophysiologists, understanding the pharmacological divergence between the parent compound and its N-oxide metabolite is critical. While parent quinidine exerts potent ion channel blockade, quinidine 1'-oxide is a pharmacologically inactive metabolite that fails to suppress arrhythmias[3]. This guide provides a rigorous mechanistic comparison, supported by experimental data and validated protocols, to elucidate why this specific structural modification abolishes antiarrhythmic efficacy.

Mechanistic & Physicochemical Divergence

The antiarrhythmic efficacy of quinidine relies on its ability to block the fast inward sodium current (Nav1.5) and outward potassium currents (such as hERG), thereby slowing phase 0 depolarization and prolonging the action potential duration (APD)[1].

The structural conversion from quinidine to quinidine 1'-oxide involves the oxidation of the basic nitrogen atom. This single modification triggers a cascade of physicochemical changes that destroy the molecule's target affinity:

  • Loss of Electrostatic Binding: The basic nitrogen of parent quinidine (pKa ~8.5) is protonated at physiological pH (7.4). This cationic state is strictly required to form an electrostatic interaction with the local anesthetic receptor site located within the inner vestibule of the Nav1.5 channel. Oxidation to the N-oxide drastically reduces the basicity (predicted pKa ~0.87), rendering the molecule neutral at pH 7.4[4].

  • Steric Hindrance: The addition of the oxygen atom increases the molecular weight (from 324.42 g/mol to 340.42 g/mol ) and introduces localized steric bulk, physically impeding the metabolite from entering the narrow ion channel pore[4].

Quantitative Data Presentation

The following tables summarize the comparative pharmacological and physicochemical profiles of both compounds, demonstrating the profound impact of N-oxidation.

Table 1: Pharmacological & Electrophysiological Comparison
ParameterParent QuinidineQuinidine 1'-Oxide
Primary Classification Class IA AntiarrhythmicInactive Metabolite
Nav1.5 Blockade (Phase 0) PotentNegligible
hERG Blockade (Phase 3) PotentNegligible
Arrhythmia Suppression Concentration-dependent suppression of VF/VTNo definite activity up to 16 mg/L[3]
Metabolic Origin Administered Parent DrugCYP3A4-mediated first-pass metabolism[2]
Table 2: Physicochemical Properties Impacting Pharmacodynamics
PropertyParent QuinidineQuinidine 1'-OxideImpact on Efficacy
Molecular Weight 324.42 g/mol 340.42 g/mol [4]Increased steric bulk prevents pore entry
Ionization State (pH 7.4) Cationic (Protonated)NeutralLoss of critical electrostatic interaction
Predicted pKa ~8.50.87 ± 0.10[4]Inability to ionize in physiological environments

Electrophysiological Pathway Visualization

The diagram below maps the divergent signaling and electrophysiological impacts of the two compounds on cardiac action potentials.

G Quin Parent Quinidine (Active Compound) Nav Nav1.5 Sodium Channels (Phase 0 Depolarization) Quin->Nav Potent Blockade Kv hERG Potassium Channels (Phase 3 Repolarization) Quin->Kv Potent Blockade QuinOx Quinidine 1'-Oxide (Inactive Metabolite) QuinOx->Nav Minimal/No Binding QuinOx->Kv Minimal/No Binding NoEffect No Significant Effect on Cardiac Action Potential QuinOx->NoEffect ActionPot Prolonged Action Potential & Refractory Period Nav->ActionPot Kv->ActionPot

Figure 1: Electrophysiological pathways: Quinidine blocks Nav1.5/hERG; 1'-oxide lacks affinity.

Experimental Protocols

To objectively validate the comparative data presented above, the following self-validating experimental workflows must be employed. Every step is designed to isolate variables and establish direct causality.

Protocol 1: Whole-Cell Patch-Clamp Assessment of Nav1.5 Kinetics
  • Objective: To quantify the direct ion channel blocking capability of the parent drug versus the metabolite.

  • Step 1: Cell Preparation. Culture HEK-293 cells stably expressing human Nav1.5 channels.

    • Causality: HEK-293 cells lack endogenous sodium currents, providing a clean electrophysiological background to exclusively isolate the pharmacological effects on Nav1.5.

  • Step 2: Intracellular/Extracellular Solutions. Use an intracellular pipette solution containing Cesium Fluoride (CsF).

    • Causality: Cesium effectively blocks endogenous outward potassium currents, ensuring that the recorded inward currents are solely mediated by sodium channels, preventing data contamination.

  • Step 3: Voltage Protocol. Hold the membrane potential at -100 mV, followed by a depolarizing step to -20 mV for 50 ms.

    • Causality: Holding at -100 mV ensures the vast majority of sodium channels are in the closed, resting state. The step to -20 mV triggers rapid activation and subsequent inactivation, allowing the precise measurement of peak inward current.

  • Step 4: Drug Perfusion. Superfuse the cells with an extracellular solution containing either parent quinidine or quinidine 1'-oxide.

    • Causality: Continuous superfusion ensures steady-state drug concentrations at the binding site, allowing for accurate IC50 determination and confirming the lack of affinity of the N-oxide.

Protocol 2: Langendorff Isolated Perfused Heart Model (Reperfusion Arrhythmia)
  • Objective: To evaluate macroscopic antiarrhythmic efficacy during ischemia-reperfusion injury[3].

  • Step 1: Heart Excision and Cannulation. Rapidly excise the rat heart and cannulate the aorta.

    • Causality: Rapid cannulation minimizes warm ischemia time, preserving the electrophysiological integrity and viability of the myocardium.

  • Step 2: Retrograde Perfusion. Perfuse with Krebs-Henseleit buffer continuously gassed with 95% O₂ / 5% CO₂ at 37°C.

    • Causality: This specific gas mixture maintains the buffer at a strict physiological pH of 7.4 and provides adequate oxygenation to sustain cardiac contractility ex vivo.

  • Step 3: Ischemia-Reperfusion Induction. Ligate the left anterior descending (LAD) coronary artery for exactly 15 minutes, followed by release.

    • Causality: A 15-minute ligation is sufficient to induce reversible ischemic injury and reliably trigger reperfusion arrhythmias (Ventricular Fibrillation/Tachycardia) upon release, without causing irreversible tissue necrosis.

  • Step 4: ECG Monitoring and Drug Evaluation. Continuously record the electrocardiogram while perfusing with quinidine or quinidine 1'-oxide (up to 16 mg/L).

    • Causality: Continuous ECG allows for the real-time quantification of arrhythmia suppression, proving the concentration-dependent efficacy of the parent drug versus the complete inactivity of the N-oxide metabolite[3].

Sources

Safety & Regulatory Compliance

Safety

The Mechanistic Causality of Alkaloid Disposal

Operational Guide: Proper Handling and Disposal Procedures for Quinidine 1'-Oxide In drug metabolism and pharmacokinetics (DMPK) laboratories, the management of alkaloid standards and their oxidative metabolites requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal Procedures for Quinidine 1'-Oxide

In drug metabolism and pharmacokinetics (DMPK) laboratories, the management of alkaloid standards and their oxidative metabolites requires strict adherence to environmental toxicology guidelines. Quinidine 1'-Oxide (CAS 115730-97-7) is a major oxidative metabolite of quinidine, a [1]. Because quinidine derivatives exhibit significant aquatic toxicity and resist standard biological wastewater treatment, their disposal must be handled as [2] rather than standard biological or aqueous waste. This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe containment and disposal of Quinidine 1'-Oxide.

Why is drain disposal universally prohibited for cinchona alkaloids? Alkaloids like quinidine and its N-oxides possess a rigid quinuclidine ring and a quinoline moiety[1]. These complex, nitrogen-dense structures are highly recalcitrant to microbial degradation in standard municipal water treatment facilities. Furthermore, quinidine is classified as[1]. Flushing these compounds leads to bioaccumulation in aquatic ecosystems, where they can disrupt the voltage-gated sodium and potassium ion channels of aquatic organisms just as they do in human cardiac tissue. Therefore, thermal destruction (high-temperature incineration) is the only method that ensures complete cleavage of the alkaloid ring system, permanently[3].

Quantitative Safety & Disposal Parameters

Understanding the physicochemical properties of Quinidine 1'-Oxide is essential for predicting its behavior in waste streams. The following table summarizes the critical parameters that dictate its logistical handling.

ParameterValue / SpecificationOperational Implication
Molecular Formula C20H24N2O3High carbon/nitrogen content; requires complete combustion (>850°C) to prevent toxic NOx emissions.
Molecular Weight 340.42 g/mol Heavy alkaloid derivative; prone to settling in liquid waste if not fully dissolved.
Aquatic Toxicity High (Proxy: Quinidine)Absolute prohibition on drain/sewer disposal. Must be captured as hazardous waste[2].
Recommended Disposal High-Temp IncinerationRequires institutional transfer to a licensed RCRA-compliant facility[4].
Primary Incompatibility Strong Oxidizing AgentsMust be segregated from peroxides and concentrated acids in the satellite accumulation area[3].

Operational Workflow for Waste Management

The following diagram illustrates the decision tree for processing Quinidine 1'-Oxide waste, ensuring that all physical states of the chemical are routed to the correct destruction pathway.

G Start Quinidine 1'-Oxide Waste Decision Physical State? Start->Decision Solid Solid Waste (Powder/Vials/PPE) Decision->Solid Solid Liquid Liquid Waste (Solvent/Aqueous) Decision->Liquid Liquid Spill Accidental Spill? Decision->Spill Spill Label Label as Hazardous Alkaloid Waste Solid->Label Liquid->Label Contain Absorb & Segregate (No Drain Flushing) Spill->Contain Yes Contain->Label Incinerate High-Temp Incineration (Licensed Facility) Label->Incinerate

Caption: Workflow for the segregation, containment, and disposal of Quinidine 1'-Oxide.

Step-by-Step Disposal Methodologies

To guarantee environmental compliance and laboratory safety, every disposal action must be part of a self-validating system. Follow these protocols when decommissioning Quinidine 1'-Oxide standard solutions, powders, or contaminated labware.

Step 1: Primary Segregation & Compatibility Verification

  • Action: Isolate Quinidine 1'-Oxide waste from strong oxidizing agents and acids. Place solid waste (e.g., empty vials, contaminated spatulas, weighing paper) into a dedicated, sealable,[3].

  • Causality: Alkaloids can react exothermically with strong oxidizers. HDPE is chosen because it is chemically inert to trace organic solvents often used to dissolve quinidine derivatives (such as methanol or DMSO), preventing container degradation.

  • Self-Validation: Before sealing, visually inspect the container's integrity by checking for stress fractures or discoloration. A structurally sound HDPE container guarantees zero leakage during transit to the satellite accumulation area, validating the primary containment step.

Step 2: Liquid Waste Management

  • Action: Collect liquid solutions containing Quinidine 1'-Oxide in a dedicated, clearly labeled, leak-proof hazardous waste carboy. [5].

  • Causality: Leaving 20% headspace accounts for vapor pressure expansion if trace volatile solvents are present, mitigating the risk of pressure-induced vessel rupture during storage.

  • Self-Validation: The liquid level should remain visibly below the fill-line indicator. If the level is stable and no vapor hissing is heard upon cautious cap testing, the pressure equilibrium is safely maintained.

Step 3: Spill Response & Decontamination

  • Action: In the event of a powder spill, do NOT use water. Gently cover the spill with damp absorbent pads (using a minimal amount of an appropriate solvent like ethanol to prevent aerosolization) and [2].

  • Causality: Using dry sweeping aerosolizes the toxic alkaloid powder, posing an inhalation hazard. Using excessive water risks washing the compound into sink drains, violating [4].

  • Self-Validation: Post-cleanup, wipe the area with a solvent-dampened cloth and inspect under adequate lighting. A residue-free surface confirms that the localized containment was successful and the area is safe for reentry.

Step 4: Institutional Transfer and Thermal Destruction

  • Action: Transfer the labeled containers to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration by a[3].

  • Causality: Incineration (>850°C) is the only reliable method to completely break down the stable quinuclidine and quinoline ring structures of the alkaloid, preventing environmental persistence.

  • Self-Validation: Receipt of a signed waste manifest from EHS serves as documented proof that the chain of custody has been maintained and the chemical has been permanently removed from the laboratory ecosystem.

References

  • Quinidine | CID 441074 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center (VUMC) URL: [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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